4-fluoro-N-isopropylbenzenesulfonamide
Description
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Properties
IUPAC Name |
4-fluoro-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-7(2)11-14(12,13)9-5-3-8(10)4-6-9/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQVCWMGKZCDLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355393 | |
| Record name | 4-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515-47-9 | |
| Record name | 4-Fluoro-N-(1-methylethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-N-(propan-2-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-fluoro-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-fluoro-N-isopropylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug discovery. This document details the primary synthetic pathway, experimental protocols, and key characterization data.
Synthesis Pathway
The most direct and commonly employed method for the synthesis of this compound involves the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and isopropylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The overall reaction is as follows:
Caption: Synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Fluorobenzenesulfonyl chloride | ≥98% | Commercially Available |
| Isopropylamine | ≥99% | Commercially Available |
| Triethylamine | Anhydrous, ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house |
| Brine (Saturated NaCl) | Aqueous Solution | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
Reaction Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Amine and Base: To the stirred solution, add triethylamine (1.2 eq.). Subsequently, add isopropylamine (1.1 eq.) dropwise via the dropping funnel at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
Physicochemical Properties of Starting Material
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) |
| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | 29-31 | 95-96 / 2 |
Predicted Spectroscopic Data for this compound
Due to the lack of a single, comprehensive source with experimentally determined data, the following are predicted spectroscopic characteristics based on the analysis of structurally similar compounds.
3.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Isopropyl -CH(CH₃ )₂ | ~1.1 | Doublet | 6H |
| Isopropyl -CH (CH₃)₂ | ~3.4 | Septet | 1H |
| NH | ~5.0 (broad) | Singlet | 1H |
| Aromatic (ortho to F) | ~7.2 | Triplet | 2H |
| Aromatic (ortho to SO₂NH) | ~7.9 | Doublet of doublets | 2H |
3.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Isopropyl -C H(CH₃)₂ | ~47 |
| Isopropyl -CH(C H₃)₂ | ~23 |
| Aromatic (C -F) | ~165 (d, ¹JCF ≈ 255 Hz) |
| Aromatic (C -SO₂NH) | ~137 |
| Aromatic (ortho to F) | ~116 (d, ²JCF ≈ 22 Hz) |
| Aromatic (ortho to SO₂NH) | ~129 (d, ³JCF ≈ 9 Hz) |
3.2.3. IR (Infrared) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3250-3350 | Medium |
| C-H Stretch (sp³) | 2850-3000 | Medium |
| C-H Stretch (sp²) | 3000-3100 | Weak |
| S=O Stretch (asym) | ~1330 | Strong |
| S=O Stretch (sym) | ~1160 | Strong |
| C-F Stretch | 1200-1250 | Strong |
| S-N Stretch | ~900 | Medium |
3.2.4. Mass Spectrometry (MS)
| Ionization Mode | Predicted m/z [M+H]⁺ |
| ESI+ | ~218.06 |
Mandatory Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Logical Relationship of Characterization
Caption: Logical workflow for the characterization of the synthesized product.
An In-depth Technical Guide to 4-fluoro-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-fluoro-N-isopropylbenzenesulfonamide. The information is curated for professionals in research and development, offering detailed experimental insights and data-driven analysis.
Chemical and Physical Properties
This compound (CAS Number: 515-47-9) is a halogenated derivative of the benzenesulfonamide scaffold, a privileged structure in medicinal chemistry.[1][2][][4] While specific experimentally determined physical properties for this compound are not widely published, estimations based on structurally similar compounds are provided below.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 4-fluoro-N-methylbenzenesulfonamide | 4-fluoro-N-propylbenzenesulfonamide |
| Molecular Formula | C₉H₁₂FNO₂S | C₇H₈FNO₂S | C₉H₁₂FNO₂S |
| Molecular Weight | 217.26 g/mol [1] | 189.21 g/mol | 217.26 g/mol |
| CAS Number | 515-47-9[1] | 433-14-7 | 433-05-6 |
| Melting Point | Not Reported | 56 - 58 °C | Not Reported |
| Boiling Point | Predicted: 308.2 ± 44.0 °C[5] | Not Reported | Not Reported |
| Density | Predicted: 1.225 ± 0.06 g/cm³[5] | Not Reported | Not Reported |
| pKa | Predicted: 11.52 ± 0.50[5] | Not Reported | Not Reported |
| Storage Temperature | 2-8°C[1] | Not Reported | Not Reported |
Synthesis
The synthesis of this compound typically follows a standard procedure for the preparation of N-substituted benzenesulfonamides. This involves the reaction of 4-fluorobenzenesulfonyl chloride with isopropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure adapted from established methods for the synthesis of N-substituted benzenesulfonamides.
Materials:
-
4-fluorobenzenesulfonyl chloride
-
Isopropylamine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine, Pyridine)
-
Deionized water
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (isopropylamine, 1.0 equivalent) in the chosen anhydrous aprotic solvent.
-
Addition of Base: Add the base (e.g., triethylamine, 1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. The addition should be done dropwise, especially if the reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Washing: Combine the organic layers and wash successively with 1M HCl (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
General workflow for the synthesis of this compound.
Spectral Data
While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from data on analogous compounds.
Table 2: Predicted and Comparative NMR and Mass Spectrometry Data
| Data Type | Predicted/Comparative Data for this compound |
| ¹H NMR | Aromatic protons (AA'BB' system) expected around 7.2-8.0 ppm. The isopropyl methine proton (septet) would likely appear around 3.5-4.5 ppm, and the methyl protons (doublet) around 1.1-1.3 ppm. The NH proton signal would be a broad singlet, with its chemical shift dependent on concentration and solvent. |
| ¹³C NMR | Aromatic carbons are expected in the range of 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant. The isopropyl methine carbon would likely be in the 45-55 ppm range, and the methyl carbons around 20-25 ppm. |
| Mass Spec. | The molecular ion peak [M]⁺ would be at m/z 217. A common fragmentation pattern for benzenesulfonamides is the loss of SO₂ (64 Da), which would result in a fragment at m/z 153.[6] Other potential fragments would arise from the cleavage of the N-isopropyl bond. |
Biological Activity and Signaling Pathways
Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] A primary mechanism of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.
Carbonic Anhydrase Inhibition
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Specific isoforms of CA, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. The sulfonamide moiety of benzenesulfonamides can coordinate to the zinc ion in the active site of carbonic anhydrases, leading to inhibition of the enzyme. The substituents on the benzene ring and the nitrogen atom can influence the potency and isoform selectivity of the inhibition.
While the specific inhibitory activity of this compound against carbonic anhydrases has not been reported, N-alkyl benzenesulfonamides are known to be effective inhibitors of tumor-associated CA isoforms.[8] The presence of the fluorine atom may enhance binding affinity through favorable interactions within the enzyme's active site.
Proposed mechanism of action via carbonic anhydrase IX inhibition.
Conclusion
This compound is a compound of interest for further investigation, given the established biological importance of the benzenesulfonamide scaffold. While specific experimental data for this molecule is limited in the public domain, this guide provides a solid foundation based on the known chemistry and pharmacology of related compounds. The detailed synthesis protocol and the overview of its potential as a carbonic anhydrase inhibitor offer a starting point for researchers and drug development professionals to explore its therapeutic potential. Further studies are warranted to fully characterize its physicochemical properties, spectral data, and biological activity profile.
References
- 1. 515-47-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [oakwoodchemical.com]
- 4. molbase.com [molbase.com]
- 5. 4-Fluoro-N-propylbenzenesulfonamide CAS#: 433-05-6 [m.chemicalbook.com]
- 6. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
4-Fluoro-N-isopropylbenzenesulfonamide: A Technical Guide to its Postulated Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the postulated mechanism of action for 4-fluoro-N-isopropylbenzenesulfonamide. Based on extensive analysis of structurally related compounds, the primary mechanism of action is hypothesized to be the inhibition of carbonic anhydrases (CAs), with a potential for selectivity towards tumor-associated isoforms. This document synthesizes available data on analogous fluorinated benzenesulfonamides, presenting quantitative inhibitory data, outlining relevant signaling pathways, and providing detailed experimental protocols to guide further research. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities, forming the chemical basis for numerous therapeutic agents. The inclusion of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including its metabolic stability and binding affinity. While direct experimental data on this compound is limited in publicly available literature, a strong body of evidence from closely related fluorinated benzenesulfonamides points towards carbonic anhydrase (CA) inhibition as its core mechanism of action.
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a variety of physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. Notably, certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are considered important targets for anticancer drug development.
This guide will explore the likely mechanism of this compound through the lens of carbonic anhydrase inhibition, drawing upon data from analogous compounds to provide a detailed and actionable resource for the scientific community.
Postulated Mechanism of Action: Carbonic Anhydrase Inhibition
The primary postulated mechanism of action for this compound is the inhibition of carbonic anhydrase enzymes. The sulfonamide moiety is a classic zinc-binding group that anchors the inhibitor to the zinc ion in the active site of the CA enzyme, displacing a water molecule and preventing the catalytic hydration of carbon dioxide.
The 4-fluoro substitution on the benzenesulfonamide ring is a common feature in potent CA inhibitors. This substitution can influence the electronic properties of the sulfonamide group, enhancing its binding affinity to the zinc ion. Furthermore, the N-isopropyl group likely interacts with amino acid residues within the active site cavity, contributing to the overall binding affinity and potentially influencing isoform selectivity.
Signaling Pathway
The inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII, can disrupt the pH regulation of cancer cells. Tumor cells often exhibit a reversed pH gradient, with an acidic extracellular environment and a neutral or slightly alkaline intracellular pH. This is partly maintained by the activity of CA IX and XII. By inhibiting these enzymes, this compound could lead to intracellular acidification and a decrease in the acidity of the tumor microenvironment. This disruption of pH homeostasis can, in turn, inhibit tumor growth, proliferation, and metastasis.
Caption: Postulated signaling pathway of this compound via CA IX/XII inhibition.
Quantitative Data from Analogous Compounds
While specific quantitative data for this compound is not available, studies on structurally similar fluorinated benzenesulfonamides provide valuable insights into its potential inhibitory activity against various human carbonic anhydrase (hCA) isoforms. The following table summarizes the inhibition constants (Kᵢ) of selected analogous compounds.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 4-(5-Aryl-1H-1,2,3-triazol-1-yl)-benzenesulfonamide (analogue) | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [1] |
| 2,3,5,6-tetrafluoro-4-(...)-benzenesulfonamide (analogue) | Moderate Inhibition | Moderate Inhibition | Low nM to sub-nM | Low nM to sub-nM | [1] |
This data is for analogous compounds and should be considered indicative of the potential activity of this compound.
Experimental Protocols
To facilitate further investigation into the mechanism of action of this compound, this section provides detailed methodologies for key experiments based on established protocols for analogous compounds.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the enzymatic activity of CA isoforms by monitoring the pH change resulting from the hydration of CO₂.
Materials:
-
Recombinant human CA isoforms (I, II, IX, XII)
-
This compound
-
CO₂-saturated water
-
Buffer solution (e.g., 10 mM HEPES, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In one syringe of the stopped-flow instrument, load the enzyme solution (at a final concentration of ~10 nM) and the inhibitor at various concentrations.
-
In the second syringe, load the CO₂-saturated water and the pH indicator.
-
Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time at a specific wavelength.
-
The initial rates of the reaction are determined from the linear portion of the absorbance curve.
-
Calculate the inhibitor concentration that causes 50% inhibition (IC₅₀) by plotting the initial rates against the logarithm of the inhibitor concentration.
-
Convert IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.
References
In-Depth Technical Guide: 4-fluoro-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-fluoro-N-isopropylbenzenesulfonamide, a halogenated aromatic sulfonamide of interest in chemical and pharmaceutical research. This document details its chemical identity, structural information, and available data.
Chemical Identity and Structure
Molecular Formula: C₉H₁₂FNO₂S[1]
Molecular Weight: 217.26 g/mol [1][2]
Synonyms:
-
N-isopropyl-4-fluorobenzenesulfonamide[2]
The chemical structure of this compound consists of a central benzene ring substituted with a fluorine atom and a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with an isopropyl group.
Physicochemical Data
| Parameter | Value | Reference |
| CAS Number | 515-47-9 | [1][2][3] |
| Molecular Formula | C₉H₁₂FNO₂S | [1] |
| Molecular Weight | 217.26 g/mol | [1][2] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, the general synthesis of N-substituted benzenesulfonamides is a well-established chemical transformation. A plausible and commonly employed synthetic route would involve the reaction of 4-fluorobenzenesulfonyl chloride with isopropylamine.
This nucleophilic substitution reaction would proceed with the nitrogen atom of isopropylamine attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
A general synthetic procedure for a related compound, 4-fluoro-N,N-dimethylbenzenesulfonamide, involves stirring 4-fluorobenzenesulfonyl chloride with dimethylamine in a suitable solvent like dichloromethane.[4] A similar approach could be adapted for the synthesis of the target molecule.
Structural Visualization
The following diagram illustrates the chemical structure of this compound, generated using the DOT language.
Caption: Chemical structure of this compound.
Experimental Protocols and Further Research
Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not widely published. Researchers interested in this compound would likely need to adapt general procedures for the synthesis of N-alkylated sulfonamides.[5]
Key experimental steps would include:
-
Reaction Setup: Reaction of 4-fluorobenzenesulfonyl chloride with isopropylamine in an appropriate aprotic solvent, likely in the presence of a tertiary amine base (e.g., triethylamine) or an excess of isopropylamine to scavenge the generated HCl.
-
Workup and Purification: Aqueous workup to remove salts, followed by extraction with an organic solvent. The crude product would then be purified, typically by recrystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the connectivity of atoms and the presence of the fluorine substituent.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy: To identify the characteristic functional groups, particularly the S=O and N-H stretches of the sulfonamide.
-
Professionals in drug development may find this compound to be a valuable building block for the synthesis of more complex molecules with potential biological activity, leveraging the known pharmacological importance of the sulfonamide functional group.
References
Spectroscopic Characterization of 4-fluoro-N-isopropylbenzenesulfonamide: A Technical Guide
Introduction
4-fluoro-N-isopropylbenzenesulfonamide is a chemical compound containing a fluorinated benzene ring, a sulfonamide group, and an isopropyl substituent. The understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation in various research and development settings, including drug discovery. This technical guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures, such as 4-fluoro-N,N-dimethylbenzenesulfonamide, 4-fluoro-N-isopropyl-3-methylbenzenesulfonamide, and other arylsulfonamides.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 (Aromatic) | 7.9 - 8.1 | dd | J_H-F ≈ 8-9, J_H-H ≈ 8-9 |
| H-3, H-5 (Aromatic) | 7.2 - 7.4 | t | J_H-H ≈ 8-9, J_H-F ≈ 8-9 |
| CH (Isopropyl) | 3.4 - 3.7 | sept | J_H-H ≈ 6-7 |
| NH (Sulfonamide) | 4.5 - 5.5 | d | J_N-H ≈ 8-9 |
| CH₃ (Isopropyl) | 1.1 - 1.3 | d | J_H-H ≈ 6-7 |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (Aromatic) | 137 - 140 |
| C-2, C-6 (Aromatic) | 128 - 130 (d, J_C-F ≈ 9-10 Hz) |
| C-3, C-5 (Aromatic) | 115 - 117 (d, J_C-F ≈ 22-23 Hz) |
| C-4 (Aromatic) | 163 - 166 (d, J_C-F ≈ 250-255 Hz) |
| CH (Isopropyl) | 45 - 48 |
| CH₃ (Isopropyl) | 22 - 24 |
Predicted IR Data
Table 3: Predicted Main Infrared Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3250 - 3350 | Medium |
| C-H Stretch (Aromatic) | 3050 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium |
| S=O Stretch (Asymmetric) | 1330 - 1360 | Strong |
| S=O Stretch (Symmetric) | 1150 - 1180 | Strong |
| C-F Stretch | 1200 - 1250 | Strong |
| S-N Stretch | 900 - 950 | Medium |
Predicted Mass Spectrometry Data
Table 4: Predicted m/z Values of Major Fragments in Mass Spectrum
| m/z | Predicted Fragment |
| 217 | [M]⁺ (Molecular Ion) |
| 202 | [M - CH₃]⁺ |
| 175 | [M - C₃H₆]⁺ |
| 159 | [FC₆H₄SO₂]⁺ |
| 95 | [FC₆H₄]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique with the solid sample placed directly on the crystal.
-
Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or deposit a solution of the compound onto the ATR crystal and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the ESI source or introduce it after liquid chromatography (LC) separation.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal of the protonated molecule [M+H]⁺.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted fragmentation pathway for this compound.
A Technical Guide to the Solubility of 4-fluoro-N-isopropylbenzenesulfonamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and developability. This technical guide addresses the solubility profile of 4-fluoro-N-isopropylbenzenesulfonamide, a compound of interest in medicinal chemistry. Due to the current absence of publicly available, quantitative solubility data for this specific molecule, this document provides a comprehensive framework for researchers to determine or estimate its solubility in various organic solvents. This guide furnishes detailed experimental protocols for solubility determination, presents collated solubility data for structurally analogous sulfonamides to serve as a comparative reference, and outlines a potential synthetic pathway. Furthermore, a possible signaling pathway associated with a related sulfonamide is illustrated to provide context for its potential biological activity.
Introduction
This compound belongs to the sulfonamide class of compounds, a versatile scaffold in drug discovery known for a wide range of biological activities. The physicochemical properties of a drug candidate, particularly its solubility, are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of a compound's solubility in different solvent systems is paramount for various stages of drug development, including purification, formulation, and preclinical assessment. This guide aims to provide researchers with the necessary tools and information to investigate the solubility of this compound.
Quantitative Solubility Data for Structurally Related Sulfonamides
While specific quantitative solubility data for this compound is not currently available in the public domain, the following tables summarize the mole fraction solubility of other relevant sulfonamides in a range of organic solvents. This data can offer valuable insights into the potential solubility behavior of this compound, given the structural similarities.
Table 1: Mole Fraction Solubility (x) of Methanesulfonamide at 318.15 K (45 °C)
| Solvent | Mole Fraction Solubility (x * 10²) |
| 1,4-Dioxane | 2.619 |
| Acetone | 1.630 |
| Ethyl Acetate | 1.471 |
| Acetonitrile | 0.5048 |
| Methanol | 0.3888 |
| Ethanol | 0.3391 |
| n-Propanol | 0.3133 |
| Toluene | 0.2737 |
| Isopropanol | 0.2574 |
| Cyclohexane | 0.02238 |
Table 2: Qualitative Solubility of 4-fluoro-3-nitrobenzenesulfonamide
| Solvent | Solubility |
| Chloroform | Soluble |
| Dimethylformamide | Soluble |
| DMSO | Soluble |
| Methanol | Soluble |
Experimental Protocols for Solubility Determination
Several established methods can be employed to accurately determine the solubility of this compound in organic solvents. The selection of a particular method will depend on factors such as the required accuracy, the quantity of the compound available, and the nature of the solvent. The two most common and reliable methods are the gravimetric method and the spectroscopic method.
Gravimetric Method
The gravimetric method is a widely used and straightforward technique for determining equilibrium solubility.[1] It involves the preparation of a saturated solution, followed by the separation of the solid and liquid phases and the subsequent determination of the mass of the dissolved solute in a known quantity of the solvent.[1]
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vessel.
-
Agitate the mixture at a constant temperature using a shaker or stirrer for a sufficient duration to reach equilibrium. The time to reach equilibrium should be determined empirically by measuring the solute concentration at different time points until it becomes constant.[1]
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle at the constant temperature.[1]
-
Carefully withdraw a sample of the clear supernatant (saturated solution).
-
-
Solute Quantification:
-
Transfer a known mass or volume of the supernatant to a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not cause decomposition of the solute).
-
Weigh the container with the dried solute. The mass of the dissolved solute is the difference between the final and initial weights of the container.
-
-
Calculation of Solubility:
-
Calculate the solubility, which can be expressed in various units such as grams of solute per 100 g of solvent ( g/100g ), molarity (mol/L), or mole fraction (x).
-
Spectroscopic Method
The spectroscopic method is another common technique that relies on the absorbance of the solute at a specific wavelength.
Detailed Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations in the chosen organic solvent.
-
Measure the absorbance of each standard solution at its wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance against concentration.
-
-
Sample Analysis:
-
Prepare a saturated solution as described in the gravimetric method.
-
Carefully withdraw a sample of the supernatant and dilute it with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the same λmax.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the original concentration of the saturated solution by applying the dilution factor. This concentration represents the solubility of the compound.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound in an organic solvent using the shake-flask method, which is applicable to both gravimetric and spectroscopic analysis.
Potential Synthetic Pathway
While a specific synthesis protocol for this compound was not found, a general synthetic route can be proposed based on the synthesis of related sulfonamides. The following diagram illustrates a plausible two-step synthesis starting from 4-fluorobenzenesulfonyl chloride.
Potential Signaling Pathway Involvement
Research on a structurally related compound, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), has suggested its analgesic effects may involve the serotonergic and opioidergic pathways.[2] The analgesic effect of 4-FBS was reversed by a 5HT₃ antagonist and a µ-receptor antagonist.[2] This suggests that this compound could potentially interact with these pathways, although this would require experimental validation.
References
Screening for Biological Activity of 4-fluoro-N-isopropylbenzenesulfonamide: A Technical Guide
Disclaimer: To date, no specific biological activity studies for 4-fluoro-N-isopropylbenzenesulfonamide have been published in peer-reviewed literature. This guide, therefore, provides a framework for the potential biological activity screening of this compound based on the well-established activities of the broader benzenesulfonamide class of molecules. The experimental protocols and potential outcomes are derived from established methodologies for analogous compounds.
Introduction
Benzenesulfonamides are a well-established class of pharmacophores known for a wide range of biological activities. The core structure, consisting of a benzene ring attached to a sulfonamide group, is a key feature in numerous therapeutic agents. Modifications to this scaffold, such as the inclusion of a fluorine atom and an N-isopropyl group in this compound, can significantly influence its pharmacokinetic and pharmacodynamic properties. This document outlines a proposed strategy for the comprehensive biological activity screening of this compound, focusing on its potential as an antimicrobial and anticancer agent.
Predicted Biological Activities
Based on the extensive research into benzenesulfonamide derivatives, this compound is predicted to exhibit:
-
Antimicrobial Activity: Sulfonamides are classic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria and some fungi.[1]
-
Anticancer Activity: Many sulfonamide derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule polymerization, and induction of apoptosis.[2][3]
Experimental Protocols
The following are detailed experimental protocols for screening the predicted biological activities of this compound.
Antimicrobial Activity Screening
1. Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in MHB in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Anticancer Activity Screening
1. MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
-
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Quantitative data from the screening assays should be organized into clear and concise tables for comparative analysis.
Table 1: Predicted Antimicrobial Activity of this compound
| Microorganism | Predicted MIC (µg/mL) |
| Staphylococcus aureus | Reportable Range |
| Escherichia coli | Reportable Range |
| Pseudomonas aeruginosa | Reportable Range |
| Candida albicans | Reportable Range |
Table 2: Predicted Anticancer Activity of this compound
| Cell Line | Cancer Type | Predicted IC50 (µM) |
| MCF-7 | Breast | Reportable Range |
| A549 | Lung | Reportable Range |
| HCT116 | Colon | Reportable Range |
| HeLa | Cervical | Reportable Range |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and potential mechanisms.
References
Unveiling 4-Fluoro-N-isopropylbenzenesulfonamide: A Technical Deep Dive into its Discovery and Scientific History
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the discovery, synthesis, and historical context of the chemical compound 4-fluoro-N-isopropylbenzenesulfonamide. This whitepaper, tailored for researchers, scientists, and professionals in drug development, meticulously details the scientific journey of this sulfonamide derivative, from its initial synthesis to its evaluation as a potential herbicidal agent.
The compound, identified by the CAS Registry Number 515-47-9, first emerged in the scientific literature in a 1974 study published in the Journal of Agricultural and Food Chemistry. This foundational research by R. D. Trepka and colleagues from the 3M Company detailed the synthesis and evaluation of a series of fluorinated N-phenylalkanesulfonamides for their herbicidal activity.
Synthesis and Chemical Profile
The primary synthesis of this compound involves the reaction of 4-fluorobenzenesulfonyl chloride with isopropylamine. This nucleophilic substitution reaction is a common method for the preparation of N-substituted sulfonamides.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Registry Number | 515-47-9 |
| Molecular Formula | C₉H₁₂FNO₂S |
| Molecular Weight | 217.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78-80 °C |
Experimental Protocols
The seminal 1974 study provides a detailed experimental protocol for the synthesis of this compound.
Protocol 1: Synthesis of this compound
-
Reaction Setup: A solution of isopropylamine (0.2 mol) in a suitable solvent (e.g., diethyl ether or dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The vessel is cooled in an ice bath.
-
Addition of Sulfonyl Chloride: 4-Fluorobenzenesulfonyl chloride (0.1 mol) is dissolved in the same solvent and added dropwise to the cooled isopropylamine solution with continuous stirring.
-
Reaction and Workup: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature to ensure completion. The resulting mixture is then washed with water, a dilute acid (e.g., HCl) to remove excess amine, and finally with a saturated sodium bicarbonate solution.
-
Isolation and Purification: The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the final product.
The logical workflow for this synthesis can be visualized as follows:
Potential Therapeutic Targets of 4-fluoro-N-isopropylbenzenesulfonamide: An In-depth Technical Guide
Disclaimer: No direct studies on the biological activity of 4-fluoro-N-isopropylbenzenesulfonamide have been identified in publicly available scientific literature. This document provides an in-depth analysis of the potential therapeutic targets of this compound based on the known activities of structurally similar molecules, such as benzenesulfonamide and 4-fluorobenzenesulfonamide derivatives. The information presented is for research and informational purposes only and should not be interpreted as established fact for the specific compound .
Executive Summary
This compound belongs to the benzenesulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of therapeutic agents. The structural features of this compound, including the sulfonamide group, the fluorine substitution on the benzene ring, and the N-isopropyl group, suggest a potential for diverse biological activities. By examining the structure-activity relationships of analogous compounds, this whitepaper explores potential therapeutic applications for this compound, focusing on antimicrobial, anti-inflammatory, and anticancer activities. Detailed experimental protocols for evaluating these potential activities are provided, along with visualizations of relevant biological pathways and experimental workflows to guide future research.
Inferred Potential Biological Activities and Therapeutic Targets
The benzenesulfonamide core is a privileged structure known to interact with various biological targets. The introduction of a fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing biological activity. The N-alkyl substitution on the sulfonamide nitrogen can also influence potency and selectivity. Based on data from analogous compounds, the following therapeutic targets are postulated for this compound.
The sulfonamide moiety is famously associated with antibacterial drugs that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.
-
Potential Target: Dihydropteroate synthase (DHPS).
-
Mechanism of Action: this compound may act as a p-aminobenzoic acid (PABA) analogue, competitively inhibiting DHPS and thereby blocking the synthesis of dihydrofolic acid, a precursor for DNA synthesis.
Potential Antimicrobial Mechanism of Action.
Certain sulfonamide derivatives are known to exhibit anti-inflammatory properties through various mechanisms, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways like NF-κB.
-
Potential Target 1: Cyclooxygenase-2 (COX-2).[1]
-
Mechanism of Action: Selective inhibition of COX-2, a key enzyme in the synthesis of prostaglandins that mediate inflammation and pain.[1]
-
Mechanism of Action: Inhibition of the NF-κB pathway could lead to a reduction in the expression and release of pro-inflammatory cytokines such as IL-6 and TNF-α.[2]
Potential Anti-inflammatory NF-κB Signaling Pathway.
Benzenesulfonamide derivatives have been investigated as inhibitors of several targets relevant to cancer therapy.
-
Potential Target 1: Carbonic Anhydrases (CAs), particularly tumor-associated isoforms CA IX and XII.[4][5]
-
Mechanism of Action: Inhibition of CAs can disrupt pH regulation in tumor microenvironments, leading to reduced tumor cell proliferation and survival.[4][5]
-
Potential Target 2: PI3K/mTOR Pathway.
-
Mechanism of Action: Dual inhibition of PI3K and mTOR, key kinases in a signaling pathway that is often dysregulated in cancer, can suppress tumor growth and proliferation. Derivatives of 4-fluorobenzenesulfonamide have shown inhibitory activity in this pathway.[6]
-
Potential Target 3: Tubulin.
-
Mechanism of Action: Some benzenesulfonamide derivatives act as tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7]
Potential PI3K/mTOR Anticancer Signaling Pathway.
Quantitative Data from Structurally Related Compounds
The following table summarizes the biological activity data reported for compounds structurally related to this compound.
| Compound Class/Derivative | Target/Assay | Activity (IC50/MIC) | Reference |
| Phenylsulfonylurea derivatives from 4-fluorobenzenesulfonamide | PI3K/mTOR | up to 2.88 ± 0.58 µM | [6] |
| Amide/sulfonamide derivative (11d) | IL-6 release in J774A.1 cells | 0.61 µM | [2] |
| Amide/sulfonamide derivative (11d) | TNF-α release in J774A.1 cells | 4.34 µM | [2] |
| Sulfonamide analogue (AL106) | TrkA (anti-glioblastoma) | 58.6 µM | [8] |
| Sulfonamide analogue (FQ5) | S. aureus | 32 µg/mL | [9] |
| Sulfonamide analogue (FQ5) | P. aeruginosa, E. coli, B. subtilis | 16 µg/mL | [9] |
| Hydrazone derivatives (2a-g) | hCA I | 30.4–264.0 nM | [10] |
| Hydrazone derivatives (2a-g) | hCA II | 23.2–251.6 nM | [10] |
| Hydrazone derivatives (2a-g) | Acetylcholinesterase (AChE) | 12.1–114.3 nM | [10] |
| Hydrazone derivatives (2a-g) | Butyrylcholinesterase (BChE) | 76.4–134.0 nM | [10] |
Proposed Experimental Protocols
The following protocols are suggested for the initial screening of this compound's biological activity.
General Experimental Workflow for Biological Activity Screening.
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Preparation of Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 35401) bacterial strains.[9]
-
Broth Microdilution Method:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria and broth), a negative control (broth only), and a vehicle control (bacteria, broth, and DMSO).
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[11]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
This assay measures the compound's ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cytotoxicity Assay: First, determine the non-toxic concentration of the compound on RAW264.7 cells using an MTT or CCK-8 assay.[12]
-
Cell Treatment:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.[12] A decrease in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.
-
-
Cytokine Measurement (ELISA):
This is an esterase assay to determine the inhibitory activity of the compound against CA isoforms.
-
Materials: Purified human CA isoforms (e.g., hCA I, II, IX, XII), p-nitrophenyl acetate (substrate), and a suitable buffer (e.g., Tris-sulfate).
-
Assay Procedure (96-well plate format):
-
To each well, add buffer and the test compound at various concentrations.
-
Add the CA enzyme solution and pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
-
Measurement: Immediately monitor the formation of p-nitrophenol by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity, by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
While there is no direct evidence for the biological activity of this compound, the analysis of structurally related compounds strongly suggests its potential as an antimicrobial, anti-inflammatory, and/or anticancer agent. The data presented from analogous benzenesulfonamide derivatives provides a compelling rationale for the synthesis and biological evaluation of this novel compound. The experimental protocols outlined in this whitepaper offer a clear roadmap for future research to elucidate its specific biological activities and therapeutic potential. Further investigations, including in silico modeling and structure-activity relationship studies, will be crucial in optimizing this compound for potential therapeutic applications.
References
- 1. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. Benzenesulfonamide derivatives (Universidad de Salamanca) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 4-fluoro-N-isopropylbenzenesulfonamide step-by-step protocol
Application Notes and Protocols for 4-fluoro-N-isopropylbenzenesulfonamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-fluoro-N-isopropylbenzenesulfonamide in enzyme inhibition assays, with a primary focus on its potential activity against carbonic anhydrases. The protocols outlined below are designed to facilitate the screening and characterization of this compound as a potential enzyme inhibitor.
Introduction
Sulfonamides are a well-established class of compounds known for their diverse biological activities, including enzyme inhibition. A notable target for many sulfonamides is the zinc-containing metalloenzyme family of carbonic anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in various physiological processes such as pH regulation, CO2 transport, and biosynthesis.[1][2] Their involvement in pathological conditions like glaucoma, epilepsy, and cancer has rendered them significant targets for drug discovery.[1]
While specific data on this compound is not extensively available in public literature, its structural similarity to other known carbonic anhydrase inhibitors suggests it may exhibit similar inhibitory properties. The following protocols provide a robust framework for determining the inhibitory activity of this compound against carbonic anhydrases.
Data Presentation
The inhibitory potency of this compound, once determined experimentally using the protocols below, can be summarized in the following table. For comparative purposes, the table includes the IC50 value for Acetazolamide, a well-characterized carbonic anhydrase inhibitor.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Carbonic Anhydrase Isozyme | To be determined |
| Acetazolamide (Positive Control) | Carbonic Anhydrase Isozyme | 16.3 ± 2[3] |
IC50 values should be determined by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.
Experimental Protocols
A common and reliable method for assessing carbonic anhydrase inhibition is a colorimetric assay based on the enzyme's esterase activity.[2] The assay measures the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), into the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[1][2]
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
1. Materials and Reagents:
-
Enzyme: Human or bovine carbonic anhydrase (e.g., from erythrocytes)[1]
-
Test Compound: this compound
-
Positive Control: Acetazolamide (a known CA inhibitor)[3][4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[1]
-
Organic Solvent: DMSO or acetonitrile for dissolving the test compound and substrate[1]
-
Equipment: 96-well microplate (clear, flat-bottom), microplate reader capable of kinetic measurements at 400-405 nm, pipettes.[1]
2. Reagent Preparation:
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.[1]
-
CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration with cold Assay Buffer.[1]
-
Substrate Stock Solution (e.g., 3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[1]
-
Test Compound and Positive Control Stock Solutions: Prepare stock solutions of this compound and Acetazolamide in DMSO. From these, prepare serial dilutions to be used in the assay.
3. Assay Procedure (96-well plate format):
-
Plate Setup: Prepare the following in triplicate in a 96-well plate:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[1]
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[1]
-
Test Compound: 158 µL Assay Buffer + 2 µL of each dilution of this compound + 20 µL CA Working Solution.[1]
-
Positive Control: 158 µL Assay Buffer + 2 µL of each dilution of Acetazolamide + 20 µL CA Working Solution.[1]
-
-
Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer and the respective inhibitor or vehicle (DMSO) solutions to the wells. Then add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.[1][5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.[1]
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[1]
4. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[1]
-
Calculate Percent Inhibition: % Inhibition = [ (Vmax_activity - Vinhibitor) / Vmax_activity ] * 100 Where Vmax_activity is the reaction rate in the absence of the inhibitor and Vinhibitor is the reaction rate in the presence of the inhibitor.[1]
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway and Inhibition
The following diagram illustrates the catalytic reaction of carbonic anhydrase and the mechanism of its inhibition by a sulfonamide inhibitor like this compound.
Caption: Carbonic anhydrase catalytic cycle and its inhibition.
Experimental Workflow
The diagram below outlines the key steps of the in vitro carbonic anhydrase inhibition assay.
Caption: Workflow for the carbonic anhydrase inhibition assay.
References
Application Notes and Protocols for 4-fluoro-N-isopropylbenzenesulfonamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a class of synthetic compounds that have demonstrated a broad range of biological activities, including antimicrobial and anticancer properties. Their mechanism of action in cancer is varied, with some derivatives acting as inhibitors of carbonic anhydrase, cell cycle progression, or protein kinases.[1] This document provides a generalized experimental protocol for the initial in vitro evaluation of 4-fluoro-N-isopropylbenzenesulfonamide, a novel sulfonamide compound, in a cell culture setting. Due to the limited publicly available data on the specific biological activity of this compound, this protocol is based on established methods for evaluating other novel sulfonamide derivatives.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is provided in Table 1. This information is crucial for stock solution preparation and understanding its potential behavior in aqueous cell culture media.
| Property | Value | Source |
| Molecular Formula | C9H12FNO2S | PubChem |
| Molecular Weight | 217.26 g/mol | PubChem |
| XLogP3 | 1.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Table 1: Physicochemical Properties of this compound.
Proposed Mechanism of Action: Carbonic Anhydrase Inhibition
Many sulfonamide-based anticancer agents exert their effects through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1] CA IX is overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis. Inhibition of CA IX can lead to an increase in intracellular pH, inducing apoptosis and inhibiting cell proliferation.
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
Preparation of Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound in a sterile, organic solvent such as dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light.
-
Cell Culture and Treatment
This protocol provides a general guideline for treating adherent cancer cell lines. The choice of cell line should be based on the research question and the expression of the putative target (e.g., CA IX).
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Sterile cell culture plates (e.g., 96-well plates)
-
This compound stock solution
-
-
Protocol:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Treated cells in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or a solubilization buffer
-
Microplate reader
-
-
Protocol:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to a purple formazan product.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
-
Data Presentation
The cytotoxic effects of this compound should be determined across a panel of cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%, are a key metric for quantifying its potency.
| Cell Line | Putative Target Expression | IC50 (µM) after 72h |
| MCF-7 (Breast Cancer) | High | [Insert experimental value] |
| MDA-MB-468 (Breast Cancer) | Moderate | [Insert experimental value] |
| HeLa (Cervical Cancer) | Low | [Insert experimental value] |
| Doxorubicin (Positive Control) | N/A | [Insert experimental value] |
Table 2: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines. Note: These are placeholder values and should be replaced with experimental data.
Experimental Workflow Visualization
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion
This document provides a foundational protocol for the in vitro evaluation of this compound. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used. Further investigations, such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and target engagement studies, will be necessary to elucidate the precise mechanism of action of this compound. Given that many sulfonamides target carbonic anhydrase, investigating the effect of this compound on CA IX activity could be a valuable next step.[1]
References
Application Notes and Protocols for 4-fluoro-N-isopropylbenzenesulfonamide and its Precursors as Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of N-substituted 4-fluorobenzenesulfonamides, with a focus on the role of 4-fluorobenzenesulfonyl chloride as a versatile building block. Due to the limited specific literature on 4-fluoro-N-isopropylbenzenesulfonamide as a starting material, this document details its synthesis from the corresponding sulfonyl chloride and subsequently explores the broader applications of this key intermediate in the preparation of diverse sulfonamide derivatives. The 4-fluorobenzenesulfonamide scaffold is a valuable pharmacophore in drug discovery, and the protocols herein provide a foundation for the synthesis of novel bioactive molecules.
Introduction to 4-Fluorobenzenesulfonamides in Organic Synthesis
The 4-fluorobenzenesulfonamide moiety is a significant structural component in a variety of biologically active compounds. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a molecule, such as lipophilicity and pKa. Consequently, the synthesis of N-substituted 4-fluorobenzenesulfonamides is of great interest to medicinal chemists and drug development professionals.
The most common and direct route to these compounds is the reaction of 4-fluorobenzenesulfonyl chloride with a primary or secondary amine. This reaction is a robust and high-yielding nucleophilic substitution at the sulfonyl group. 4-Fluorobenzenesulfonyl chloride itself is a readily available starting material, making it an excellent entry point for the synthesis of a library of derivatives.
Synthesis of N-Substituted 4-Fluorobenzenesulfonamides
The general synthesis of N-substituted 4-fluorobenzenesulfonamides is achieved by the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Application Note and Protocols for High-Throughput Screening of 4-fluoro-N-isopropylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonamide derivatives are a well-established class of compounds with a broad range of therapeutic applications.[1] This application note describes a high-throughput screening (HTS) assay for the characterization of 4-fluoro-N-isopropylbenzenesulfonamide and similar sulfonamide compounds. The primary target for many sulfonamides is the zinc-containing enzyme family of carbonic anhydrases (CAs).[1] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes, making them attractive drug targets for conditions such as glaucoma, epilepsy, and some cancers.[2] The described protocol is a robust, colorimetric assay suitable for HTS campaigns to identify and characterize inhibitors of carbonic anhydrase.[3][4]
The assay is based on the esterase activity of carbonic anhydrase.[4] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP).[2] The rate of p-NP formation can be monitored spectrophotometrically, and a decrease in this rate in the presence of a test compound, such as this compound, indicates inhibition of CA activity.[2]
Experimental Protocols
Biochemical Assay for Carbonic Anhydrase Inhibition
This protocol details a colorimetric HTS assay to determine the inhibitory activity of this compound against a selected carbonic anhydrase isoenzyme (e.g., human CA II).
Materials and Reagents:
-
Carbonic Anhydrase (CA) Enzyme (e.g., human erythrocyte CA)[2]
-
p-Nitrophenyl acetate (p-NPA) substrate[2]
-
Test Compound: this compound
-
Positive Control: Acetazolamide (a known CA inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[2]
-
Organic Solvent: DMSO[2]
-
96-well or 384-well clear, flat-bottom microplates[5]
-
Microplate reader capable of kinetic measurements at 400-405 nm[2]
Reagent Preparation:
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring it to the final volume.[2]
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C or -80°C.[2]
-
CA Working Solution: Immediately before use, dilute the CA enzyme stock solution to the desired concentration in Assay Buffer.
-
p-NPA Substrate Solution: Prepare a stock solution of p-NPA in an organic solvent like DMSO or acetonitrile. Further dilute to the working concentration in the Assay Buffer just before initiating the assay.
-
Test and Control Compound Plates: Prepare serial dilutions of this compound and the positive control (Acetazolamide) in DMSO in a separate microplate.
Assay Procedure (96-well plate format):
-
Plate Setup:
-
Blank (No Enzyme): Add 180 µL of Assay Buffer.
-
Vehicle Control (Maximum Activity): Add 158 µL of Assay Buffer and 2 µL of DMSO.
-
Test Compound: Add 158 µL of Assay Buffer and 2 µL of the test compound dilution.
-
Positive Control: Add 158 µL of Assay Buffer and 2 µL of the positive control inhibitor dilution.
-
-
Enzyme Addition: Add 20 µL of the CA Working Solution to all wells except the blank wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Add 20 µL of the p-NPA Substrate Solution to all wells to start the enzymatic reaction.[2]
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at 400-405 nm every 30 seconds for 10-30 minutes.[2]
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).[2]
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Data Presentation
The quantitative data from the HTS assay should be summarized for clear comparison. Below is an example table of results for a hypothetical screening of this compound and a control inhibitor against Carbonic Anhydrase II.
| Compound | Target Enzyme | IC50 (nM) | Assay Format |
| This compound | Human CA II | 150 ± 15 | Colorimetric |
| Acetazolamide (Positive Control) | Human CA II | 16.3 ± 2 | Colorimetric |
Visualizations
Carbonic Anhydrase Inhibition Assay Principle
Caption: Mechanism of the colorimetric carbonic anhydrase inhibition assay.
High-Throughput Screening Workflow
Caption: Step-by-step workflow for the HTS assay.
Dose-Response Relationship Logic
Caption: Logical flow from compound concentration to IC50 determination.
References
Application Notes and Protocols for In Vivo Evaluation of 4-fluoro-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following in vivo experimental design for 4-fluoro-N-isopropylbenzenesulfonamide is a hypothetical framework based on the known biological activities of structurally related sulfonamide compounds. The proposed mechanism of action and therapeutic application are for illustrative purposes to guide potential research directions.
Introduction
This compound is a sulfonamide-containing compound with potential therapeutic applications. The sulfonamide functional group is present in a wide array of drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document provides a detailed experimental design for the in vivo evaluation of this compound as a potential anticancer agent, focusing on a human tumor xenograft model. The protocols outlined herein cover preliminary toxicity assessment and a subsequent efficacy study.
Hypothesized Mechanism of Action: Anticancer Activity
For the purpose of this experimental design, we will hypothesize that this compound exerts its anticancer effects through the inhibition of a key signaling pathway involved in tumor cell proliferation and survival. Many sulfonamides have been identified as inhibitors of various enzymes, including carbonic anhydrases and cyclin-dependent kinases, which are implicated in cancer progression.[3][4] The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.
Overall Experimental Workflow
The in vivo evaluation will proceed in two main stages: a preliminary toxicity study to determine the maximum tolerated dose (MTD), followed by an efficacy study in a tumor xenograft model.[5][6]
Phase 1: Preliminary Toxicity and Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable side effects or overt toxicity in non-tumor-bearing mice.[6][7]
Experimental Protocol: MTD Study
-
Animal Model:
-
Species: BALB/c mice (female, 6-8 weeks old).
-
Acclimatize animals for at least one week before the experiment.
-
-
Compound Formulation:
-
Reconstitute the lyophilized powder of this compound in a sterile vehicle. A common vehicle is a solution of 5% DMSO, 40% PEG300, and 55% sterile saline.[8]
-
Prepare fresh dosing solutions on each day of administration.
-
-
Dose Escalation Design:
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of mice (n=3 per cohort).
-
Dose escalation will follow a modified Fibonacci sequence until signs of toxicity are observed.
-
-
Administration:
-
Administer the compound via intraperitoneal (IP) injection daily for 5 consecutive days.
-
-
Monitoring and Data Collection:
-
Record body weight daily.
-
Observe animals twice daily for clinical signs of toxicity (e.g., changes in behavior, posture, appetite, signs of pain or distress).[7]
-
The MTD is defined as the highest dose that does not result in more than 10% body weight loss or any signs of severe toxicity.
-
Data Presentation: MTD Study
Table 1: MTD Study Results
| Dose (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
|---|---|---|---|
| Vehicle | 3 | +2.5 | None |
| 10 | 3 | +1.8 | None |
| 20 | 3 | +0.5 | None |
| 40 | 3 | -3.2 | Mild lethargy |
| 80 | 3 | -12.1 | Significant lethargy, ruffled fur |
Phase 2: In Vivo Efficacy Study
Objective: To evaluate the antitumor efficacy of this compound in a human tumor xenograft model.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 7. Toxicology | MuriGenics [murigenics.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-fluoro-N-isopropylbenzenesulfonamide and Structurally Related Compounds in Medicinal Chemistry
Disclaimer: Direct experimental data on the biological activity of 4-fluoro-N-isopropylbenzenesulfonamide is limited in publicly available scientific literature. The following application notes and protocols are based on the documented activities of structurally similar fluorinated benzenesulfonamide derivatives. This information is intended to provide a foundational understanding and guide for researchers, scientists, and drug development professionals interested in this class of compounds.
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and bioavailability. This document explores the potential applications of this compound and its analogs, drawing insights from studies on related compounds. The primary therapeutic areas where these compounds show promise include anti-inflammatory, antimicrobial, and analgesic applications.
Potential Therapeutic Applications and Biological Activities of Analogs
Based on the biological evaluation of structurally related fluorinated benzenesulfonamides, the following activities can be inferred as potential areas of investigation for this compound.
Anti-inflammatory and Analgesic Activity
Derivatives of benzenesulfonamide have shown significant anti-inflammatory and analgesic properties. For instance, studies on compounds like 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) have demonstrated notable antinociceptive and antiallodynic effects in murine models of pain.[1] The proposed mechanism for these effects involves the serotonergic and opioidergic pathways.[1]
Antimicrobial Activity
Various benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal strains. The introduction of different substituents on the benzene ring and the sulfonamide nitrogen allows for the tuning of antimicrobial potency and spectrum.
Data Presentation: Biological Activities of Benzenesulfonamide Analogs
The following tables summarize quantitative data from studies on benzenesulfonamide derivatives, providing a reference for potential efficacy.
Table 1: In vivo Anti-inflammatory Activity of Benzenesulfonamide Derivatives
| Compound | Dose (mg/kg) | Time (h) | Paw Edema Inhibition (%) |
| 4a | 20 | 1 | 94.69 |
| 4c | 20 | 1 | 94.69 |
| Indomethacin (control) | 10 | 1 | 78.76 |
Data extracted from a study on novel benzenesulfonamide derivatives with carboxamide functionality.
Table 2: In vitro Antimicrobial Activity (MIC, µg/mL) of Benzenesulfonamide Derivatives
| Compound | E. coli | S. aureus | P. aeruginosa | S. typhi | B. subtilis | C. albicans | A. niger |
| 4a | >1000 | >1000 | 6.67 | 6.45 | >1000 | >1000 | >1000 |
| 4d | 6.72 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| 4e | >1000 | >1000 | >1000 | >1000 | >1000 | 6.63 | 6.28 |
| 4f | >1000 | >1000 | >1000 | >1000 | 6.63 | >1000 | >1000 |
| 4h | >1000 | 6.63 | >1000 | >1000 | >1000 | 6.63 | >1000 |
Data represents the Minimum Inhibitory Concentration (MIC) from a study on novel benzenesulfonamide derivatives.
Table 3: Antioxidant Activity of a Benzenesulfonamide Derivative
| Compound | IC50 (µg/mL) |
| 4e | 0.3287 |
| Vitamin C (control) | 0.2090 |
IC50 value for DPPH radical scavenging activity.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its analogs.
General Synthesis of N-Substituted-4-fluorobenzenesulfonamides
This protocol outlines a general method for the synthesis of N-substituted-4-fluorobenzenesulfonamides, which can be adapted for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Isopropylamine
-
Pyridine or triethylamine (base)
-
Dichloromethane (solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-fluorobenzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask under stirring.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add isopropylamine (1.1 equivalents) to the solution.
-
Add a suitable base such as pyridine or triethylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
In vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This protocol is a standard method to evaluate the anti-inflammatory potential of a compound.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar rats (150-200 g)
-
Test compound (e.g., this compound)
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the rats into groups (n=6): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (e.g., 10, 20, 40 mg/kg).
-
Administer the vehicle, indomethacin, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100
In vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Protocol 3: Broth Microdilution Assay
Materials:
-
Test compound
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Prepare an inoculum of the microbial strain adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Postulated analgesic signaling pathway for fluorinated benzenesulfonamide analogs.
References
Application Notes and Protocols for Radiolabeling 4-fluoro-N-isopropylbenzenesulfonamide with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the radiolabeling of 4-fluoro-N-isopropylbenzenesulfonamide with Fluorine-18 ([¹⁸F]), a critical process for the development of novel radiotracers for Positron Emission Tomography (PET) imaging. Benzenesulfonamide derivatives are of significant interest in medicinal chemistry, and their radiolabeling allows for in vivo evaluation of their pharmacokinetic and pharmacodynamic properties. Fluorine-18 is the most commonly used radioisotope for PET due to its optimal physical and nuclear characteristics, including a half-life of 109.7 minutes and high positron emission branching ratio (97%).[1][2][3]
The described protocol is based on the well-established method of nucleophilic aromatic substitution (SₙAr) for the introduction of [¹⁸F]fluoride into an activated aromatic ring. This method is widely applicable and can be adapted for various sulfonamide derivatives.
Data Summary
The following table summarizes typical quantitative data expected from the radiolabeling of aromatic compounds with Fluorine-18 using nucleophilic substitution methods. These values are representative and may vary depending on the specific precursor, reaction conditions, and purification method.
| Parameter | Typical Value | Reference Compound(s) |
| Radiochemical Yield (RCY) (decay-corrected) | 30 - 60% | [¹⁸F]F-SA, [¹⁸F]fluoromethyl analogue of valdecoxib[4][5] |
| Total Synthesis Time | 60 - 90 minutes | [¹⁸F]F-SA[4] |
| Specific Activity | > 1 Ci/µmol (37 GBq/µmol) | General expectation for no-carrier-added ¹⁸F production[3] |
| Radiochemical Purity | > 95% | Standard requirement for in vivo applications |
Experimental Protocol
This protocol details the manual (or semi-automated) synthesis of [¹⁸F]this compound via a two-step, one-pot reaction. The procedure involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride, followed by purification.
Materials and Reagents:
-
[¹⁸F]Fluoride in [¹⁸O]water (produced from a cyclotron)
-
Precursor: 4-nitro-N-isopropylbenzenesulfonamide or N-isopropyl-4-(trimethylammonium)benzenesulfonamide triflate
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water for injection (WFI)
-
Ethanol, USP
-
Sterile filters (0.22 µm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system (preparative and analytical) with a radioactivity detector
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Aseptically transfer the aqueous [¹⁸F]fluoride solution from the cyclotron target to a shielded hot cell.
-
Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (5-10 mg) and potassium carbonate (1-2 mg) in acetonitrile/water (4:1, 1 mL).
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen or under vacuum. Add anhydrous acetonitrile (2 x 1 mL) and repeat the evaporation to ensure complete removal of water.[1][3]
-
-
Radiolabeling Reaction:
-
Dissolve the precursor (e.g., 4-nitro-N-isopropylbenzenesulfonamide, 2-5 mg) in anhydrous DMF or DMSO (0.5 - 1 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex in the reaction vessel.
-
Seal the reaction vessel and heat at 120-150 °C for 15-20 minutes.[1][3] The optimal temperature and time should be determined empirically.
-
After the reaction, cool the vessel to room temperature.
-
-
Purification:
-
Dilute the reaction mixture with water (5-10 mL) to reduce the solvent strength.
-
Pass the diluted mixture through a C18 SPE cartridge to trap the crude product and unreacted precursor.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the desired product, [¹⁸F]this compound, and the precursor from the cartridge with acetonitrile or ethanol.
-
Inject the eluate onto a semi-preparative HPLC column for final purification.
-
Collect the fraction corresponding to the radiolabeled product, identified by its retention time (previously determined using a non-radioactive standard).
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction by rotary evaporation or by passing it through a C18 SPE cartridge, washing with water, and eluting with a small volume of ethanol.
-
Formulate the final product in a suitable vehicle for injection, such as sterile saline containing a small percentage of ethanol.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Perform analytical HPLC to determine the radiochemical purity and specific activity of the final product.
-
Conduct other necessary quality control tests, such as pH, residual solvent analysis, and sterility testing, according to regulatory guidelines.
-
Diagrams
Caption: Experimental workflow for the synthesis of [¹⁸F]this compound.
References
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiofluorination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 4-fluoro-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4-fluoro-N-isopropylbenzenesulfonamide, a key intermediate in various pharmaceutical and agrochemical research and development pipelines. The synthesis is presented as a two-step process, commencing with the preparation of the crucial precursor, 4-fluorobenzenesulfonyl chloride, followed by its amidation with isopropylamine.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step synthetic sequence. The first step involves the synthesis of 4-fluorobenzenesulfonyl chloride from a suitable starting material such as 4-fluorobenzenethiol. The subsequent step is the reaction of the synthesized sulfonyl chloride with isopropylamine to yield the final product.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 4-Fluorobenzenesulfonyl Chloride
The preparation of 4-fluorobenzenesulfonyl chloride is a critical first step. One common and efficient method involves the oxidation of 4-fluorobenzenethiol in the presence of a chloride source.[1] This method is advantageous due to its relatively fast reaction rate and high yield.[1]
Experimental Protocol: Oxidation of 4-Fluorobenzenethiol
Materials:
-
4-Fluorobenzenethiol
-
Acetonitrile (CH₃CN)
-
Titanium tetrachloride (TiCl₄) or Zirconium chloride (ZrCl₄) as the chloride anion donor[1]
-
Hydrogen peroxide (H₂O₂) or Potassium peroxymonosulfate as the oxidant[1]
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or anhydrous magnesium sulfate (MgSO₄)[1][2]
Procedure:
-
In a suitable reaction vessel, dissolve 4-fluorobenzenethiol in acetonitrile.
-
To the stirred solution, add the chloride salt (e.g., titanium tetrachloride) followed by the slow addition of the oxidant (e.g., 30% hydrogen peroxide).[2] The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).[2] The reaction is typically complete within 30 minutes to a few hours.[1]
-
Upon completion, quench the reaction by adding water.[2]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluorobenzenesulfonyl chloride.[1][2]
-
The product can be further purified by short silica gel column chromatography if necessary.[2]
Quantitative Data Summary for Step 1
| Parameter | Value | Reference |
| Starting Material | 4-Fluorobenzenethiol | [1] |
| Key Reagents | Oxidant (H₂O₂), Chloride Source (TiCl₄) | [1][2] |
| Solvent | Acetonitrile | [1] |
| Reaction Time | ~30 minutes | [1] |
| Typical Yield | High | [1] |
Step 2: Synthesis of this compound
The second step involves the reaction of the synthesized 4-fluorobenzenesulfonyl chloride with isopropylamine. This is a standard nucleophilic acyl substitution reaction at the sulfonyl group. A base is typically used to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol: Amidation of 4-Fluorobenzenesulfonyl Chloride
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Isopropylamine
-
A suitable base (e.g., triethylamine, pyridine, or potassium carbonate)
-
A suitable solvent (e.g., dichloromethane, ethyl acetate, or tetrahydrofuran)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-fluorobenzenesulfonyl chloride in the chosen solvent in a reaction vessel.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of isopropylamine and the base in the same solvent.
-
Slowly add the isopropylamine solution to the cooled solution of 4-fluorobenzenesulfonyl chloride with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with a dilute aqueous HCl solution to remove excess amine and base.
-
Wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography to obtain a product of high purity.
Caption: Detailed experimental workflow for the two-step synthesis.
Quantitative Data Summary for Step 2
| Parameter | Description |
| Starting Material | 4-Fluorobenzenesulfonyl Chloride |
| Reagents | Isopropylamine, Base (e.g., Triethylamine) |
| Solvent | Dichloromethane or Ethyl Acetate |
| Reaction Time | Several hours |
| Purification | Recrystallization or Column Chromatography |
Safety Considerations
-
4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Titanium tetrachloride reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Hydrogen peroxide is a strong oxidizer. Avoid contact with combustible materials.
-
Isopropylamine is a flammable and corrosive liquid. Handle in a well-ventilated area.
-
All reactions should be carried out by trained personnel in a properly equipped laboratory.
Characterization
The final product, this compound, and the intermediate, 4-fluorobenzenesulfonyl chloride, should be characterized using standard analytical techniques to confirm their identity and purity. These techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)
-
Mass Spectrometry (MS)
-
Melting Point Analysis
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.
By following these detailed protocols, researchers and drug development professionals can efficiently synthesize this compound on a large scale for their research and development needs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-fluoro-N-isopropylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-fluoro-N-isopropylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions to improve reaction yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: - 4-Fluorobenzenesulfonyl chloride has hydrolyzed due to moisture. - Isopropylamine has evaporated or degraded. - Base is not sufficiently strong or is hydrated. | 1. Reagent Quality Check: - Use freshly opened or properly stored 4-fluorobenzenesulfonyl chloride. Consider running a small-scale test reaction with a known reactive amine. - Use fresh isopropylamine. - Use a freshly opened, anhydrous base. Consider switching to a stronger, non-nucleophilic base like triethylamine or pyridine. |
| 2. Inadequate Reaction Conditions: - Reaction temperature is too low. - Reaction time is insufficient. - Inefficient mixing. | 2. Optimize Reaction Conditions: - Gradually increase the reaction temperature. Start at 0 °C for initial mixing and then allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C). - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Ensure vigorous stirring to maintain a homogeneous mixture. | |
| Formation of Multiple Byproducts | 1. Side Reactions: - Reaction of 4-fluorobenzenesulfonyl chloride with the solvent or base. - Formation of a double-sulfonated amine (if primary amine is used). - Hydrolysis of the sulfonyl chloride. | 1. Minimize Side Reactions: - Choose an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. - Use a non-nucleophilic base like pyridine or triethylamine. - Ensure all glassware and reagents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Over-alkylation of Isopropylamine: - Although less likely with a secondary amine precursor, unwanted side reactions can occur. | 2. Control Stoichiometry: - Use a slight excess of isopropylamine (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the sulfonyl chloride. | |
| Difficult Product Isolation/Purification | 1. Product is soluble in the aqueous phase during workup. | 1. Optimize Workup: - Adjust the pH of the aqueous layer to ensure the sulfonamide is in its neutral form, minimizing its solubility in water. - Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to maximize recovery. |
| 2. Oiling out during recrystallization. | 2. Refine Recrystallization: - Ensure the correct solvent or solvent mixture is used. Common systems for sulfonamides include ethanol/water or ethyl acetate/hexane. - Cool the solution slowly to promote crystal growth rather than oiling out. Scratching the inside of the flask or adding a seed crystal can induce crystallization. | |
| 3. Product co-elutes with impurities during column chromatography. | 3. Optimize Chromatography: - Experiment with different solvent systems (eluents) to achieve better separation on the column. A gradient elution may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for the synthesis of this compound?
A1: A non-nucleophilic organic base is generally preferred to avoid competing reactions with the sulfonyl chloride. Pyridine and triethylamine are common choices. Pyridine can also serve as the solvent. The choice of base can influence the reaction rate and yield, so it may require optimization for your specific setup.
Q2: Which solvent is most suitable for this reaction?
A2: Aprotic solvents are ideal as they do not react with the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are effective choices. If using pyridine as the base, it can also function as the solvent, simplifying the reaction mixture.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Spot the reaction mixture alongside the starting materials (4-fluorobenzenesulfonyl chloride and isopropylamine) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress.
Q4: My product is an oil and won't crystallize. What should I do?
A4: If the product "oils out" during recrystallization, it may be due to impurities or the cooling process being too rapid. Try redissolving the oil in the hot solvent, adding a small amount of a co-solvent in which the product is less soluble, and allowing it to cool very slowly. Scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure product can help induce crystallization. If these methods fail, purification by column chromatography may be necessary.
Q5: What are the key safety precautions for this synthesis?
A5: 4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Isopropylamine is flammable and volatile. Both can be irritating upon inhalation or skin contact. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure all glassware is dry to prevent a violent reaction with the sulfonyl chloride.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Isopropylamine
-
Pyridine (anhydrous) or Triethylamine
-
Dichloromethane (DCM, anhydrous) (if not using pyridine as solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., ethanol, water, ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (if applicable). If using pyridine as the solvent, dissolve the sulfonyl chloride directly in pyridine.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine or triethylamine (1.2 eq) to the solution, followed by the dropwise addition of isopropylamine (1.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion.
-
Workup:
-
Quench the reaction by adding 1 M HCl to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation
The following table provides an illustrative summary of how different reaction parameters can affect the yield of sulfonamide synthesis. Note: These are representative values and actual results may vary.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Pyridine | Triethylamine | No Base | Pyridine and triethylamine are expected to give higher yields by scavenging the HCl byproduct. The reaction without a base will be significantly slower and may result in lower yields. |
| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile | All are suitable aprotic solvents. The choice may influence reaction rate and ease of workup. Dichloromethane is often a good starting point. |
| Temperature | 0 °C to RT | Room Temperature | 50 °C | Starting at a low temperature helps control the initial exothermic reaction. Gentle heating may increase the reaction rate and improve yield, but excessive heat can lead to byproduct formation. |
| Yield (%) | e.g., 85% | e.g., 88% | e.g., 70% | Yields are typically high for this type of reaction under optimized conditions. |
Visualizations
Caption: Chemical reaction for the synthesis of this compound.
Technical Support Center: 4-Fluoro-N-isopropylbenzenesulfonamide Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 4-fluoro-N-isopropylbenzenesulfonamide.
Troubleshooting Crystallization Issues
Crystallization is a critical step in the purification of this compound. Below are common issues and their potential solutions.
Problem 1: Oiling Out - The Compound Separates as a Liquid Instead of a Solid.
This phenomenon, known as "oiling out," can occur if the solute is insoluble in the solvent at a temperature above its melting point.
Immediate Steps:
-
Add More Solvent: Introduce a small amount of additional hot solvent to the mixture to see if the oil dissolves.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystallization.
-
Long-Term Strategy:
-
Solvent System: Experiment with a co-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.
Problem 2: No Crystal Formation Upon Cooling.
If the solution remains clear even after cooling, it is likely undersaturated.
Troubleshooting Steps:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow it to cool again.
-
Induce Crystallization: Employ the scratching or seeding techniques described above.
-
Extended Cooling: Place the flask in an ice bath to further reduce the temperature and promote precipitation.
-
Solvent Evaporation: As a last resort, allow the solvent to evaporate slowly in a fume hood. This may yield crystals, but they might be of lower quality.
Problem 3: Very Low Crystal Yield.
A low yield can be frustrating and may be caused by several factors.
Improvement Strategies:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the compound completely. Excess solvent will retain more of the compound in the solution upon cooling.
-
Thorough Cooling: Ensure the solution is cooled to a low enough temperature, such as in an ice bath, to maximize the amount of precipitate.
-
Solvent Choice: The solubility of the compound in the chosen solvent at low temperatures is a key factor. A solvent in which the compound is highly soluble when hot but poorly soluble when cold is ideal.
Problem 4: Formation of Amorphous Powder Instead of Crystals.
An amorphous solid lacks a well-defined crystal lattice and may be less pure.
Solutions:
-
Slower Cooling: Rapid cooling often leads to the formation of amorphous precipitates. Allow the solution to cool to room temperature slowly and undisturbed before placing it in a cold bath.
-
Solvent System: Utilize a solvent/anti-solvent system, as the gradual change in solubility can encourage the ordered arrangement of molecules into a crystal lattice.
Frequently Asked Questions (FAQs)
Q1: What are some recommended solvents for the crystallization of this compound?
A1: While specific solubility data for this compound is limited, a good starting point for sulfonamides is to use polar solvents. A solvent screening with common laboratory solvents is recommended. Based on general principles for sulfonamide purification, the following solvents and systems can be considered:
| Solvent/System | Type | Rationale |
| Isopropanol | Single Solvent | Often a good choice for sulfonamides. |
| Ethanol/Water | Co-solvent | Allows for fine-tuning of polarity to control solubility. |
| Acetone/Water | Co-solvent | Another option for adjusting polarity. |
| Dichloromethane/Hexane | Solvent/Anti-solvent | For crystallization by liquid-liquid diffusion. |
Q2: How can I prevent the formation of different crystal forms (polymorphs)?
A2: Polymorphism is a known phenomenon in sulfonamides. To ensure consistency between batches, it is crucial to standardize the crystallization process.
Control Strategies:
-
Consistent Conditions: Strictly control parameters such as solvent choice, cooling rate, agitation speed, and final temperature.
-
Seeding: Introduce a seed crystal of the desired polymorph to direct the crystallization towards that specific form.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring. Add small portions of hot solvent until the compound is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on an insulated surface.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.
-
Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (e.g., water) dropwise while stirring until the solution becomes persistently cloudy.
-
Crystal Growth: Set the flask aside undisturbed to allow for gradual crystal formation.
-
Isolation and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common crystallization problems.
Caption: Troubleshooting workflow for crystallization.
Technical Support Center: Optimizing 4-fluoro-N-isopropylbenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of 4-fluoro-N-isopropylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this sulfonylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The synthesis is typically achieved by reacting 4-fluorobenzenesulfonyl chloride with isopropylamine in the presence of a base. The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.
Caption: General reaction scheme for the synthesis of this compound.
Q2: What is di-sulfonylation and why is it a common problem in this reaction?
A2: Di-sulfonylation is a frequent side reaction where a primary amine, like isopropylamine, reacts with two equivalents of the sulfonyl chloride. This occurs because the initial product, the mono-sulfonamide, still has an acidic N-H proton. In the presence of a base, this proton can be removed, creating a nucleophilic sulfonamide anion that attacks a second molecule of 4-fluorobenzenesulfonyl chloride, leading to the undesired di-sulfonylated byproduct.[1]
Q3: Which reaction parameters are most critical for controlling selectivity and achieving a high yield?
A3: The most critical parameters to control for selective mono-sulfonylation are:
-
Stoichiometry: The molar ratio of the amine to the sulfonyl chloride.[1]
-
Base: The type and amount of base used can significantly influence the extent of the di-sulfonylation side reaction.[1][2]
-
Temperature: The reaction temperature affects the rates of both the desired reaction and undesired side reactions.[1]
-
Rate of Addition: The speed at which the sulfonyl chloride is introduced to the reaction mixture is crucial for minimizing side products.[2]
Q4: How does the choice of solvent impact the reaction outcome?
A4: The solvent plays a key role in ensuring the reactants are fully dissolved. Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally suitable.[2] For reactions that are sluggish, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) may be beneficial.[2] It is critical to use anhydrous (dry) solvents to prevent hydrolysis of the reactive sulfonyl chloride.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low Yield or Incomplete Reaction
If you observe a low yield of the desired product or the reaction does not proceed to completion (as monitored by TLC or LC-MS), consider the following causes and solutions.
| Possible Cause | Recommended Solution |
| Poor Reagent Quality | Ensure the 4-fluorobenzenesulfonyl chloride is of high purity and has not been hydrolyzed by moisture.[2] Verify the purity and dryness of the isopropylamine and the solvent. |
| Inappropriate Temperature | Some reactions may require elevated temperatures or longer reaction times to reach completion. Monitor the reaction progress and adjust conditions as needed. |
| Incorrect Stoichiometry | Ensure the molar ratios of reactants are correct. A slight excess of the amine is often used to ensure the complete consumption of the more valuable sulfonyl chloride. |
| Ineffective Base/Catalyst | For less reactive amines, a stronger base might be necessary. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[2][3] |
Issue 2: Significant Formation of the Di-sulfonylated Byproduct
The formation of a di-sulfonylated impurity is a common challenge. The following workflow can help minimize its formation.
Caption: Troubleshooting workflow for minimizing di-sulfonylation byproducts.
Issue 3: Presence of 4-fluorobenzenesulfonic acid in the Product
The appearance of 4-fluorobenzenesulfonic acid as an impurity is almost always due to the hydrolysis of 4-fluorobenzenesulfonyl chloride.
| Possible Cause | Recommended Solution |
| Presence of Moisture | 4-fluorobenzenesulfonyl chloride is highly sensitive to moisture.[2][4] Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Reactant Properties
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Fluorobenzenesulfonyl chloride | FC₆H₄SO₂Cl | 194.61 | 29-31 | 95-96 (at 2 mmHg) |
| Isopropylamine | C₃H₉N | 59.11[5] | -95.2[6] | 32.4[6] |
Table 2: Qualitative Impact of Common Bases on Selectivity
| Base | Type | Typical Effect on Selectivity |
| Triethylamine (TEA) | Strong, Non-hindered | Commonly used, but can promote di-sulfonylation if used in excess due to its strength.[1] |
| Pyridine | Weak, Hindered | Often improves selectivity for mono-sulfonylation by being less effective at deprotonating the intermediate sulfonamide.[1] |
| 2,6-Lutidine | Weak, Sterically Hindered | An excellent choice for high selectivity, as its steric bulk further discourages reaction with the mono-sulfonamide.[2] |
Experimental Protocols
General Experimental Workflow
Caption: High-level workflow for the synthesis and purification of this compound.
Protocol 1: General Procedure for the Synthesis of this compound
-
Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve isopropylamine (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM).[2]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
Protocol 2: Purification of the Crude Product
The crude product can be purified by either flash column chromatography or recrystallization.
-
Flash Column Chromatography: Purify the crude material using a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from unreacted starting materials and byproducts.
-
Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., isopropanol/water mixture) and allow it to cool slowly to form crystals of the pure product, which can then be isolated by filtration.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isopropylamine - Sciencemadness Wiki [sciencemadness.org]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Fluoro-N-isopropylbenzenesulfonamide
Of course. Here is a technical support center with troubleshooting guides and FAQs for the purification of 4-fluoro-N-isopropylbenzenesulfonamide.
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the purification of this compound from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound? A1: Common impurities can include unreacted starting materials such as 4-fluorobenzenesulfonyl chloride and isopropylamine, as well as byproducts from side reactions. Depending on the synthetic route, dimers or other related sulfonamides might also be present.[1] Analytical techniques like TLC, HPLC, and LC-MS are essential for identifying the impurity profile of your crude mixture.[2]
Q2: Why is the crystalline nature of sulfonamides important for purification? A2: Sulfonamides are typically crystalline solids due to the rigid nature of their functional group.[3] This property is highly advantageous for purification by recrystallization, which is often the most effective method for removing small amounts of impurities from a solid product.[1]
Q3: Can polymorphism affect the purification and final product? A3: Yes, polymorphism, the ability of a compound to exist in different crystal forms, is a known phenomenon in sulfonamides.[4] Different polymorphs can have varying physical properties, including solubility and melting point, which can impact the consistency of the purification process. To control this, it is crucial to standardize crystallization conditions such as solvent choice, cooling rate, and agitation.[4]
Troubleshooting Guide
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do? A4: "Oiling out" happens when the solid melts in the hot solvent before it fully dissolves, or when a supersaturated solution forms a liquid phase instead of solid crystals.[5] To resolve this:
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Add more solvent: Try adding a small amount of additional hot solvent to fully dissolve the oil.
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Reduce the temperature: Allow the solution to cool more slowly. Rapid cooling can often promote oiling.
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Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.[5]
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Change solvent system: If the problem persists, consider using a different solvent or a solvent/anti-solvent system.[4][5]
Q5: The purity of my compound is not improving significantly after recrystallization. What is the next step? A5: If recrystallization is ineffective, it likely means the impurities have similar solubility profiles to your target compound. In this case:
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Try a different solvent system: Experiment with solvents of different polarities for recrystallization.
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Use activated charcoal: If the solution has a color, adding a small amount of activated charcoal to the hot solution can help remove colored impurities before the hot filtration step.[5]
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Switch to column chromatography: For impurities that are difficult to separate by recrystallization, column chromatography using silica gel is a highly effective alternative for separating compounds based on polarity.[1]
Q6: My recovery yield after purification is very low. How can I improve it? A6: Low yield can result from several factors:
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Excess solvent: Using too much solvent during recrystallization will keep more of your product dissolved in the mother liquor. Always use the minimum amount of hot solvent required to fully dissolve the crude product.[5]
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Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount. Ensure the funnel and receiving flask are pre-warmed.[5]
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Incomplete crystallization: After cooling to room temperature, placing the flask in an ice-water bath can help maximize the formation of crystals and improve yield.[5]
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Inappropriate chromatography conditions: In column chromatography, a poorly chosen solvent system can lead to broad peaks and poor separation, resulting in mixed fractions and lower yields of the pure compound.
Comparison of Purification Methods
This table summarizes the effectiveness of common purification techniques for a hypothetical crude mixture of this compound.
| Purification Method | Key Parameters | Purity Achieved (HPLC) | Typical Yield | Best For |
| Single-Solvent Recrystallization | Solvent: Isopropanol or Ethanol | 95 - 98.5% | 70 - 85% | Removing small amounts of impurities with different solubility profiles. |
| Solvent/Anti-Solvent Recrystallization | Solvent: Acetone, Anti-solvent: Hexanes | 97 - 99.5% | 65 - 80% | Compounds that are too soluble in common recrystallization solvents. |
| Flash Column Chromatography | Stationary Phase: Silica Gel, Mobile Phase: Ethyl Acetate/Hexanes Gradient | > 99.5% | 50 - 75% | Separating complex mixtures or impurities with similar polarity to the product. |
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
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Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture to boiling with stirring.[5]
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Complete Dissolution: Continue adding small portions of the hot solvent until the compound is completely dissolved.[5]
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities or charcoal.[5]
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice-water bath for 20-30 minutes.[5]
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of cold solvent, and dry them thoroughly.[5]
Protocol 2: Solvent/Anti-Solvent Recrystallization
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Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., acetone) in which it is highly soluble at room temperature.[5]
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Addition of Anti-Solvent: While stirring, slowly add a miscible "anti-solvent" (e.g., hexanes), in which the compound is insoluble, dropwise until the solution becomes persistently cloudy.[5]
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Induce Crystallization: If crystals do not form immediately, add a few more drops of the good solvent until the solution is clear again, and then allow the anti-solvent to slowly vapor-diffuse into the solution, or scratch the flask.
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Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow.
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Isolation: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry.
Protocol 3: Flash Column Chromatography
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Stationary Phase Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
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Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase to elute the compounds from the column.
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Purification Workflow Diagram
The following diagram outlines a logical workflow for selecting the appropriate purification method for this compound.
Caption: Decision workflow for selecting a purification strategy.
References
minimizing side product formation in 4-fluoro-N-isopropylbenzenesulfonamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-fluoro-N-isopropylbenzenesulfonamide, with a focus on minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a nucleophilic substitution reaction where isopropylamine reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct.
Q2: What are the most common side products in this synthesis?
A2: The primary side products are:
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Bis(4-fluorophenylsulfonyl)isopropylamine: Formed from the reaction of the product with another molecule of 4-fluorobenzenesulfonyl chloride.
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4-Fluorobenzenesulfonic acid: Results from the hydrolysis of the starting material, 4-fluorobenzenesulfonyl chloride, in the presence of water.
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Unreacted starting materials: Residual 4-fluorobenzenesulfonyl chloride and isopropylamine may also be present as impurities.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials, product, and major side products. The spots can be visualized under UV light.
Troubleshooting Guide
Below are common issues encountered during the synthesis of this compound, along with their probable causes and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of 4-fluorobenzenesulfonyl chloride: Presence of moisture in reagents or solvent. 3. Suboptimal stoichiometry: Incorrect molar ratio of reactants and base. | 1. Optimize reaction time and temperature: Monitor the reaction by TLC until the starting material is consumed. A slight increase in temperature may be beneficial, but excessive heat can promote side reactions. 2. Ensure anhydrous conditions: Use freshly dried solvents and ensure all glassware is thoroughly dried before use. 3. Adjust stoichiometry: A slight excess of the amine and base can help drive the reaction to completion. |
| Formation of Bis(4-fluorophenylsulfonyl)isopropylamine (Di-sulfonated Side Product) | 1. Excess 4-fluorobenzenesulfonyl chloride: Using a molar excess of the sulfonyl chloride. 2. High reaction temperature: Elevated temperatures can favor the second sulfonylation of the product. | 1. Control stoichiometry: Use a 1:1 or a slight excess of isopropylamine to 4-fluorobenzenesulfonyl chloride. 2. Maintain a moderate reaction temperature: Perform the reaction at room temperature or slightly below to minimize the formation of the di-sulfonated product. |
| Presence of 4-Fluorobenzenesulfonic Acid in the Product | Hydrolysis of 4-fluorobenzenesulfonyl chloride: Presence of water in the reaction mixture. | Use anhydrous reagents and solvents: Dry all solvents and reagents thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Difficult Purification | Complex mixture of products and side products: Multiple side reactions occurring simultaneously. Inappropriate purification technique. | Optimize reaction conditions to minimize side products: Refer to the solutions above. Select the appropriate purification method: For solid products, recrystallization is often effective. If the product is an oil or contains impurities with similar solubility, column chromatography is recommended. |
Data on Reaction Condition Optimization
The following table summarizes the impact of different reaction conditions on the yield of this compound. Note: This data is compiled from general principles of sulfonamide synthesis and may require further optimization for your specific experimental setup.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | DCM is a common choice, offering good solubility for the reactants. THF and MeCN can also be used, with the choice potentially affecting reaction rate and side product profile. |
| Base | Triethylamine (TEA) | Pyridine | Diisopropylethylamine (DIPEA) | TEA is a standard, effective base. Pyridine can also be used and may sometimes offer advantages in terms of reaction rate. DIPEA, being a bulkier, non-nucleophilic base, can be useful in minimizing side reactions. |
| Temperature | 0 °C to Room Temperature | Room Temperature | 50 °C | Lower temperatures (0 °C to RT) are generally preferred to minimize the formation of the di-sulfonated side product. Higher temperatures may increase the reaction rate but can lead to lower purity. |
| Stoichiometry (Amine:Sulfonyl Chloride:Base) | 1.1 : 1.0 : 1.2 | 1.0 : 1.0 : 1.1 | 1.5 : 1.0 : 1.5 | A slight excess of the amine and base (Condition A) often provides a good balance between driving the reaction to completion and minimizing unreacted starting materials. |
| Purity | High | Moderate to High | Moderate | Condition A is expected to provide the highest purity by minimizing di-sulfonylation and hydrolysis. |
| Yield | Good to Excellent | Good | Moderate to Good | While higher temperatures might initially suggest a higher yield, the increased formation of side products can complicate purification and reduce the isolated yield of the pure product. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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4-Fluorobenzenesulfonyl chloride
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Isopropylamine
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Triethylamine (or another suitable base)
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Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, prepare a solution of isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
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Add the amine/base solution dropwise to the cooled solution of 4-fluorobenzenesulfonyl chloride with stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding 1 M HCl.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
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Select a suitable solvent or solvent system. Common choices for sulfonamides include ethanol/water or ethyl acetate/hexanes mixtures. The ideal solvent should dissolve the compound when hot but not at room temperature.
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Dissolve the crude product in a minimal amount of the hot solvent.
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If there are insoluble impurities, perform a hot filtration.
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
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Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The appropriate eluent can be determined by TLC analysis.
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Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column and collect fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for synthesis issues.
Caption: Experimental workflow for synthesis and purification.
Technical Support Center: Scaling Up 4-fluoro-N-isopropylbenzenesulfonamide Production
Welcome to the technical support center for the production of 4-fluoro-N-isopropylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is the reaction of 4-fluorobenzenesulfonyl chloride with isopropylamine. This is a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond. A base is typically used to neutralize the hydrochloric acid byproduct.
Q2: What are the critical process parameters to monitor during the scale-up of this reaction?
A2: When scaling up the synthesis of this compound, several parameters are crucial for ensuring reaction efficiency, product quality, and safety:
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Temperature Control: The reaction is often exothermic. Maintaining a consistent and controlled temperature is vital to prevent side reactions and ensure product purity.
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Rate of Addition: The rate at which 4-fluorobenzenesulfonyl chloride is added to the isopropylamine solution can significantly impact the reaction profile and impurity formation. Slow, controlled addition is generally recommended.
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Mixing Efficiency: Adequate agitation is essential to ensure homogenous reaction conditions, especially in larger reactors, to avoid localized "hot spots" and concentration gradients.
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Moisture Control: 4-fluorobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to 4-fluorobenzenesulfonic acid. Using anhydrous solvents and maintaining a dry reaction environment are critical.
Q3: What are the primary impurities I should expect, and how can they be minimized?
A3: The primary impurities in the synthesis of this compound include:
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4-fluorobenzenesulfonic acid: This results from the hydrolysis of the starting material, 4-fluorobenzenesulfonyl chloride. Minimization is achieved by using anhydrous conditions.
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Bis(4-fluorophenylsulfonyl)amine: This can form if the sulfonamide product reacts with another molecule of 4-fluorobenzenesulfonyl chloride. This is often controlled by using a slight excess of isopropylamine and ensuring efficient mixing.
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Unreacted starting materials: Incomplete reaction can leave residual 4-fluorobenzenesulfonyl chloride and isopropylamine.
To minimize these impurities, it is important to optimize reaction conditions, including stoichiometry, temperature, and reaction time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature. |
| Hydrolysis of Starting Material: Presence of moisture in the reaction. | Ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen). | |
| Loss of Product During Workup: Product may be partially soluble in the aqueous phase, especially if the pH is not optimal. | Adjust the pH of the aqueous phase during workup to ensure the product is in its least soluble form before extraction. | |
| High Impurity Levels | Side Reactions: Poor temperature control or incorrect stoichiometry. | Maintain a consistent low temperature during the addition of the sulfonyl chloride. Use a slight excess of isopropylamine (1.1-1.2 equivalents). |
| Poor Quality Starting Materials: Impurities in the 4-fluorobenzenesulfonyl chloride or isopropylamine. | Use high-purity starting materials. Consider purifying the 4-fluorobenzenesulfonyl chloride by distillation or recrystallization if necessary. | |
| Difficult Product Isolation/Purification | Oily Product: The product may not crystallize easily if impurities are present. | Attempt to purify a small sample by column chromatography to obtain a seed crystal. Trituration with a non-polar solvent like hexanes can sometimes induce crystallization. |
| Emulsion Formation During Extraction: The presence of salts or impurities can lead to emulsions. | Add a saturated brine solution during the workup to help break the emulsion. If necessary, filter the entire mixture through a pad of celite. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis.
Materials:
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4-fluorobenzenesulfonyl chloride
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Isopropylamine
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Triethylamine (or another suitable base)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
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Cool the flask to 0 °C in an ice bath.
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Dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
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Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.
Data Presentation
Table 1: Representative Reaction Parameters and Outcomes
| Scale | Reactant A (4-fluorobenzenesulfonyl chloride) | Reactant B (Isopropylamine) | Solvent Volume | Temperature | Reaction Time | Typical Yield | Purity (by HPLC) |
| Lab (1 g) | 1.0 g | 1.1 eq | 20 mL | 0 °C to RT | 3 h | 85-95% | >98% |
| Pilot (100 g) | 100 g | 1.1 eq | 2 L | 0-10 °C | 4 h | 80-90% | >97% |
| Production (1 kg) | 1.0 kg | 1.1 eq | 20 L | 5-15 °C | 4-6 h | 75-85% | >97% |
Note: These are representative values and may vary depending on the specific equipment and conditions used.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Technical Support Center: Refining Analytical Methods for 4-Fluoro-N-isopropylbenzenesulfonamide Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the detection of 4-fluoro-N-isopropylbenzenesulfonamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
HPLC Troubleshooting
Question: I am observing significant peak tailing for my this compound peak. What are the potential causes and solutions?
Answer:
Peak tailing is a common issue in the analysis of sulfonamides and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:
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Secondary Interactions: Basic compounds like sulfonamides can interact with acidic silanol groups on the silica-based stationary phase of the HPLC column, leading to tailing.
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Solution:
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Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. Using a mobile phase with a pH around 2-3 can help suppress the ionization of silanol groups. Adding a buffer to the mobile phase can also help maintain a stable pH.
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Use of an Appropriate Column: Employ a column with end-capping to minimize exposed silanol groups. Alternatively, consider using a column with a different stationary phase chemistry.
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Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
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Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.
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Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
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Solution:
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Guard Column: Use a guard column to protect your analytical column from strongly retained sample components.
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Column Washing: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
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Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.
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Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
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Question: My retention time for this compound is drifting between injections. What should I check?
Answer:
Retention time instability can compromise the reliability of your analytical method. Here are the common causes and their solutions:
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Mobile Phase Composition: Inaccurate preparation or changes in the mobile phase composition over time can lead to retention time shifts.
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Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump is mixing the solvents accurately.
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Column Temperature: Fluctuations in the column temperature can affect retention times.
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Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
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Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, can cause retention time drift.
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Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
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Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to inconsistent flow rates and, consequently, shifting retention times.
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Solution: Inspect the pump for any visible leaks. If the pressure is fluctuating, the check valves may need cleaning or replacement.
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Mass Spectrometry Troubleshooting
Question: I am experiencing a weak or no signal for this compound in my LC-MS/MS analysis. What are the possible reasons?
Answer:
Low signal intensity can be a significant challenge. Here’s a checklist to diagnose the problem:
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Ionization Efficiency: The choice of ionization source and its settings are critical.
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Solution: this compound is expected to ionize well in positive electrospray ionization (ESI+) mode, forming a protonated molecule [M+H]+. Optimize the ESI source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
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Sample Concentration: The concentration of the analyte may be too low.
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Solution: If possible, concentrate your sample. However, be mindful of potential matrix effects.
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.
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Solution: Improve your sample preparation to remove interfering matrix components. Consider using solid-phase extraction (SPE) for cleaner extracts. You can also dilute the sample to mitigate matrix effects, though this will also reduce the analyte signal.
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Mass Spectrometer Tuning and Calibration: An out-of-tune or uncalibrated instrument will not perform optimally.
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Solution: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations.
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Question: I am observing unexpected adducts or fragments in the mass spectrum. How can I identify and manage them?
Answer:
The presence of adducts and unexpected fragments can complicate data interpretation.
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Adduct Formation: In ESI, it is common to observe adducts with sodium ([M+Na]+) and potassium ([M+K]+), especially if glassware is not thoroughly cleaned or if these ions are present in the mobile phase.
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Solution: Use high-purity solvents and additives for your mobile phase. Thoroughly clean all glassware. If adducts persist, you may need to incorporate them into your data analysis.
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In-Source Fragmentation: Fragmentation of the analyte can occur in the ion source if the conditions are too harsh.
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Solution: Reduce the fragmentor or cone voltage to minimize in-source fragmentation and maximize the abundance of the precursor ion.
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Fragmentation Pattern: Understanding the expected fragmentation pattern is key to setting up your MS/MS method. For sulfonamides, common fragmentation pathways involve cleavage of the S-N bond and fragmentation of the benzene ring.
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Solution: Perform a product ion scan on the [M+H]+ of this compound to identify its characteristic fragment ions. Use this information to set up your Multiple Reaction Monitoring (MRM) transitions.
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Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point would be a reversed-phase C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient elution using 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B. A flow rate of 0.3-0.5 mL/min is typical.
Q2: What are the expected precursor and product ions for this compound in positive ESI-MS/MS?
A2: The molecular weight of the closely related 4-Fluoro-N-isopropyl-3-methylbenzenesulfonamide is 231.29 g/mol .[1] Therefore, for this compound, the expected protonated molecule [M+H]+ would be the precursor ion. Common product ions for sulfonamides result from the cleavage of the S-N bond and fragmentation of the aromatic ring. A product ion scan is recommended to determine the optimal transitions for your specific instrument.
Q3: What sample preparation technique is recommended for analyzing this compound in a complex matrix like plasma or tissue?
A3: For complex matrices, a sample cleanup step is crucial. Solid-phase extraction (SPE) is a highly effective technique for removing interferences. Alternatively, liquid-liquid extraction (LLE) can also be used.
Q4: How can I ensure the accuracy and reproducibility of my quantitative results?
A4: To ensure data quality, it is essential to use an appropriate internal standard, preferably a stable isotope-labeled version of this compound. A multi-point calibration curve should be prepared in the same matrix as the samples to account for matrix effects.
Data Presentation
Table 1: Typical HPLC-MS/MS Parameters for Sulfonamide Analysis
| Parameter | Recommended Setting |
| HPLC Column | Reversed-phase C18 or C8 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Nebulizer Gas | Nitrogen, 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temp. | 300 - 350 °C |
Experimental Protocols
Protocol 1: Generic HPLC-MS/MS Method for the Determination of this compound
This protocol provides a general procedure that can be adapted and optimized for your specific application and instrumentation.
1. Sample Preparation (Liquid-Liquid Extraction) a. To 1 mL of sample (e.g., plasma), add an appropriate amount of internal standard. b. Add 3 mL of ethyl acetate. c. Vortex for 2 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the upper organic layer to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC Conditions a. Column: C18, 2.1 x 100 mm, 1.8 µm b. Mobile Phase A: 0.1% formic acid in water c. Mobile Phase B: 0.1% formic acid in acetonitrile d. Gradient:
- 0-1 min: 5% B
- 1-8 min: 5% to 95% B
- 8-10 min: 95% B
- 10.1-12 min: 5% B (re-equilibration) e. Flow Rate: 0.4 mL/min f. Column Temperature: 40°C g. Injection Volume: 5 µL
3. MS/MS Conditions a. Ionization Mode: ESI Positive b. Capillary Voltage: 3.5 kV c. Source Temperature: 150°C d. Desolvation Temperature: 350°C e. Cone Gas Flow: 50 L/hr f. Desolvation Gas Flow: 800 L/hr g. MRM Transitions: To be determined by infusing a standard solution of this compound and performing a product ion scan of the [M+H]+ ion.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting guide for addressing peak tailing issues.
References
troubleshooting inconsistent results in 4-fluoro-N-isopropylbenzenesulfonamide experiments
Welcome to the technical support center for experiments involving 4-fluoro-N-isopropylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield in Synthesis
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
-
Reagent Quality: The purity of starting materials, especially 4-fluorobenzenesulfonyl chloride and isopropylamine, is crucial.
-
Solution: Ensure all reagents are of high purity and are handled under appropriate conditions (e.g., protection from moisture). Using freshly opened or properly stored reagents is recommended.
-
-
Improper Reaction Conditions: Temperature, solvent, and base concentration can significantly impact the yield.
-
Solution: Optimize the reaction conditions. A common method for sulfonamide synthesis involves reacting a sulfonyl chloride with an amine in the presence of a base like triethylamine or pyridine in an appropriate solvent such as dichloromethane or tetrahydrofuran.[1]
-
Issue 2: Formation of Multiple Products and Purification Difficulties
Possible Causes and Solutions:
-
Side Reactions: Competing reactions can lead to the formation of impurities. A common side reaction is the self-condensation of starting materials or reaction with residual water.
-
Solution: Ensure the reaction is carried out under anhydrous conditions. The slow, dropwise addition of the sulfonyl chloride to the amine solution can minimize side reactions.
-
-
Inadequate Purification Method: The chosen purification technique may not be effective in separating the product from byproducts.
-
Solution: Column chromatography is a common and effective method for purifying sulfonamides. A systematic approach to selecting the right solvent system using TLC is crucial for good separation. For compounds like N-substituted benzamides, a mixture of hexane and ethyl acetate is a good starting point for TLC analysis to determine the optimal mobile phase for column chromatography.[2]
-
-
Product Streaking or Tailing in Chromatography: This can be caused by the compound's insolubility in the mobile phase or interactions with the stationary phase.[2]
-
Solution:
-
Adjust the mobile phase composition to improve the solubility of your product.
-
If the product or impurities are acidic or basic, adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can improve peak shape.[2]
-
-
Issue 3: Inconsistent Spectroscopic Data (NMR, Mass Spectrometry)
Possible Causes and Solutions:
-
Presence of Impurities: Even small amounts of impurities can lead to confusing spectroscopic results.
-
Solution: Re-purify the product. If impurities persist, consider an alternative purification method, such as recrystallization.
-
-
Residual Solvent: Solvents used in the reaction or purification can remain in the final product.
-
Solution: Dry the product under high vacuum for an extended period to remove any residual solvents.
-
-
Product Degradation: Some sulfonamides can be sensitive to the acidic nature of silica gel used in chromatography.[2]
-
Solution: Perform a stability test on a TLC plate. If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina for purification.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common method is the reaction of 4-fluorobenzenesulfonyl chloride with isopropylamine in the presence of a base. The reaction is typically carried out in an aprotic solvent.
Q2: What are the expected 1H and 13C NMR chemical shifts for this compound?
Q3: My crude product is an oil. How should I proceed with purification?
A3: An oily crude product often contains residual solvents or low-melting impurities. First, try removing volatile components under a high vacuum. If it remains an oil, it can be purified by column chromatography by dissolving the oil in a minimal amount of a suitable solvent before loading it onto the column.[2]
Q4: What are common side products in this synthesis?
A4: Potential side products can include the hydrolysis of 4-fluorobenzenesulfonyl chloride to 4-fluorobenzenesulfonic acid if water is present. Also, side reactions involving the amine, such as over-alkylation, are possible, though less likely under controlled conditions. Steric hindrance from the isopropyl group can sometimes lead to elimination reactions as a minor pathway.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve isopropylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in a dry aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of dry DCM. Add this solution dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.
Data Presentation
Table 1: Troubleshooting Summary for Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Incomplete reaction | Extend reaction time, slightly increase temperature, monitor by TLC. |
| Poor reagent quality | Use high-purity, properly stored reagents. | |
| Improper conditions | Optimize temperature, solvent, and base. | |
| Multiple Products | Side reactions | Use anhydrous conditions, slow addition of sulfonyl chloride. |
| Ineffective purification | Use column chromatography with an optimized solvent system. | |
| Streaking in Chromatography | Compound insolubility | Adjust mobile phase for better solubility.[2] |
| Acidic/Basic nature | Add a modifier (e.g., triethylamine, acetic acid) to the eluent.[2] | |
| Inconsistent Data | Impurities/Solvent | Re-purify the product and dry under high vacuum. |
| Product degradation | Use deactivated silica gel or an alternative stationary phase.[2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: A logical guide for troubleshooting common experimental issues.
References
Validation & Comparative
A Comparative Analysis of 4-fluoro-N-isopropylbenzenesulfonamide and Structurally Similar Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 4-fluoro-N-isopropylbenzenesulfonamide and its structurally related analogs. The document focuses on two key therapeutic areas where sulfonamides have shown significant promise: carbonic anhydrase inhibition and antibacterial activity. The information presented herein is intended to assist researchers in understanding the structure-activity relationships within this class of compounds and to guide future drug discovery and development efforts.
Introduction
Benzenesulfonamides are a versatile class of organic compounds that form the backbone of numerous therapeutic agents. The substituent at the 4-position of the benzene ring and the nature of the substitution on the sulfonamide nitrogen play a crucial role in determining the biological activity and target selectivity of these molecules. This guide specifically examines this compound and compares its performance with analogs where the fluorine atom is replaced by other halogens (chloro and bromo), a methyl group, or hydrogen.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their inhibition has been a successful strategy for the treatment of various diseases, including glaucoma, epilepsy, and cancer.[1] Sulfonamides are classic inhibitors of carbonic anhydrases.
Table 1: Comparative Carbonic Anhydrase Inhibitory Activity (IC50/Ki in nM)
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| This compound | Data not available | Data not available | Data not available | Data not available |
| N-isopropylbenzenesulfonamide | Data not available | Data not available | Data not available | Data not available |
| 4-chloro-N-isopropylbenzenesulfonamide | Data not available | Data not available | Data not available | Data not available |
| 4-bromo-N-isopropylbenzenesulfonamide | Data not available | Data not available | Data not available | Data not available |
| 4-methyl-N-isopropylbenzenesulfonamide | Data not available | Data not available | Data not available | Data not available |
Note: The absence of direct comparative data for this specific series of N-isopropylbenzenesulfonamides highlights a gap in the current literature. The inhibitory activities of sulfonamides are highly dependent on the specific isoform and the experimental conditions.
Mechanism of Carbonic Anhydrase Inhibition
The inhibitory action of sulfonamides on carbonic anhydrases is well-established. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. The aromatic ring of the sulfonamide interacts with hydrophobic residues in the active site cavity, further stabilizing the enzyme-inhibitor complex.
Caption: Inhibition of Carbonic Anhydrase by a Sulfonamide.
Antibacterial Activity
Sulfonamides were among the first synthetic antimicrobial agents and function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[3] Folic acid is a vital precursor for the synthesis of nucleic acids and amino acids. As humans obtain folic acid from their diet, this pathway is an excellent target for selective antibacterial therapy.
Table 2: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| This compound | Data not available | Data not available |
| N-isopropylbenzenesulfonamide | Data not available | Data not available |
| 4-chloro-N-isopropylbenzenesulfonamide | Data not available | Data not available |
| 4-bromo-N-isopropylbenzenesulfonamide | Data not available | Data not available |
| 4-methyl-N-isopropylbenzenesulfonamide | Data not available | Data not available |
Note: The MIC values for sulfonamides can be influenced by the test medium and the specific bacterial strain used. The lack of direct comparative data for these compounds necessitates further experimental investigation.
Mechanism of Antibacterial Action
The antibacterial mechanism of sulfonamides involves the inhibition of the bacterial folate biosynthesis pathway. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS). By binding to DHPS, sulfonamides prevent the synthesis of dihydropteroic acid, a precursor to folic acid. This ultimately leads to the cessation of bacterial growth.
Caption: Sulfonamide Inhibition of Folate Synthesis.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity of compounds against carbonic anhydrase is a colorimetric in vitro assay based on the enzyme's esterase activity.[4]
Materials and Reagents:
-
Carbonic Anhydrase (CA) enzyme (e.g., human or bovine erythrocyte CA)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO to dissolve compounds
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold Assay Buffer.
-
Prepare a fresh stock solution of p-NPA in DMSO.
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay Buffer and Substrate Solution.
-
Maximum Activity (Control): Assay Buffer, DMSO, CA Working Solution, and Substrate Solution.
-
Test Compound: Assay Buffer, diluted test compound, CA Working Solution, and Substrate Solution.
-
Positive Control: Assay Buffer, diluted positive control, CA Working Solution, and Substrate Solution.
-
-
Enzyme-Inhibitor Pre-incubation: Add Assay Buffer, DMSO/inhibitor solutions, and CA Working Solution to the respective wells and incubate at room temperature for 10-15 minutes.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the Substrate Solution to all wells. Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antibacterial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[5]
Materials and Reagents:
-
Test sulfonamide compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline solution (0.85% w/v)
-
DMSO for dissolving compounds
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing CAMHB.
-
Incubate the broth culture at 37°C for 18-24 hours.
-
Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard.
-
-
Preparation of Sulfonamide Dilutions:
-
Dissolve the sulfonamide compounds in DMSO to create a stock solution.
-
In a 96-well plate, perform two-fold serial dilutions of the stock solution with CAMHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the adjusted bacterial suspension.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth.
-
Conclusion
This comparative guide highlights the potential of this compound and its analogs as inhibitors of carbonic anhydrase and as antibacterial agents. While direct comparative experimental data for this specific series of compounds is limited, the established structure-activity relationships for benzenesulfonamides suggest that substitutions at the 4-position of the benzene ring are critical for modulating biological activity. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to elucidate the precise activity profiles of these compounds. Further research is warranted to systematically evaluate this series of sulfonamides to identify lead candidates for the development of novel therapeutics.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Comparative Guide for the Biological Target Validation of 4-fluoro-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the biological target of 4-fluoro-N-isopropylbenzenesulfonamide. Based on its chemical structure, the putative biological target is carbonic anhydrase (CA). This document compares the hypothetical inhibitory activity of this compound with established carbonic anhydrase inhibitors (CAIs), providing supporting experimental data and protocols for target validation.
Disclaimer: As of the latest literature search, specific experimental data for this compound is not publicly available. The data presented for this compound is hypothetical and serves as an illustrative example for a target validation workflow.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound (hypothetical data) and leading carbonic anhydrase inhibitors against key human (h) CA isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound (Hypothetical) | 150 | 15 | 5 | 8 |
| Acetazolamide[1][2][3] | 250 | 12 | 25 | 5.7 |
| Dorzolamide[4] | 600 | 0.18 | - | - |
| Brinzolamide[5] | - | 3.2 | - | - |
Experimental Protocols
Detailed methodologies for key experiments in the validation of carbonic anhydrase as a biological target are provided below.
Stopped-Flow CO₂ Hydrase Assay
This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.
Principle: Carbonic anhydrase catalyzes the reversible reaction: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻. The production of H⁺ leads to a change in pH, which is monitored using a pH indicator dye. The rate of this reaction is measured using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate.
Protocol:
-
Reagent Preparation:
-
Enzyme solution: Purified recombinant human carbonic anhydrase isoforms (I, II, IX, XII) are prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Substrate solution: CO₂-saturated water is prepared by bubbling CO₂ gas through anaerobic, distilled water at 4°C.
-
Indicator solution: A pH indicator dye (e.g., phenol red) is added to the buffer.
-
Inhibitor solutions: A serial dilution of the test compound (e.g., this compound) and reference inhibitors are prepared in a suitable solvent (e.g., DMSO).
-
-
Instrumentation:
-
A stopped-flow spectrophotometer equipped with a thermostatted cell holder is used.
-
-
Procedure:
-
The enzyme solution and the CO₂-saturated substrate solution are loaded into separate syringes of the stopped-flow instrument.
-
The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time.
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
To determine the inhibitory activity, the assay is performed in the presence of varying concentrations of the inhibitor.
-
-
Data Analysis:
Thermal Shift Assay (TSA)
TSA is used to assess the binding of a ligand to a protein by measuring the change in the protein's thermal stability.
Principle: The binding of a ligand, such as an inhibitor, to a protein typically increases its thermal stability. This change in the melting temperature (Tm) of the protein can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
Protocol:
-
Reagent Preparation:
-
Protein solution: Purified recombinant human carbonic anhydrase isoforms are prepared in a suitable buffer.
-
Dye solution: A fluorescent dye (e.g., SYPRO Orange) is diluted in the assay buffer.
-
Ligand solutions: A serial dilution of the test compound and reference inhibitors are prepared.
-
-
Instrumentation:
-
A real-time PCR instrument or a dedicated thermal shift assay instrument is used.
-
-
Procedure:
-
The protein, dye, and ligand solutions are mixed in a 96- or 384-well PCR plate.
-
The plate is heated in the instrument with a linear temperature gradient.
-
The fluorescence intensity is measured at each temperature increment.
-
-
Data Analysis:
Visualizations
Signaling Pathway
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Experimental Workflow
Caption: Workflow for Carbonic Anhydrase Target Validation.
Logical Relationship
Caption: Logical Flow of a Target Validation Cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. axxam.com [axxam.com]
- 14. bio-rad.com [bio-rad.com]
comparative analysis of 4-fluoro-N-isopropylbenzenesulfonamide synthesis routes
A Comparative Guide to the Synthesis of 4-fluoro-N-isopropylbenzenesulfonamide
This guide provides a detailed comparative analysis of two primary synthetic routes for this compound, a key intermediate in pharmaceutical and agrochemical research. The comparison covers a direct, one-step synthesis and a two-step approach, offering insights into their respective methodologies, yields, and reaction conditions. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this compound.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative data for the two synthesis routes, providing a clear comparison of their efficiency and resource requirements.
| Parameter | Route 1: One-Step Synthesis | Route 2: Two-Step Synthesis |
| Starting Materials | 4-fluorobenzenesulfonyl chloride, Isopropylamine | 4-fluorobenzenesulfonyl chloride, Ammonia, Isopropyl bromide |
| Key Intermediates | None | 4-fluorobenzenesulfonamide |
| Reaction Steps | 1 | 2 |
| Reaction Time | 2-4 hours | Step 1: 1-2 hours; Step 2: 12-24 hours |
| Reaction Temperature | 0 °C to Room Temperature | Step 1: 0 °C to Room Temperature; Step 2: Room Temperature to 50°C |
| Overall Yield | Good to Excellent (typically >85%) | Moderate to Good (typically 60-80% over two steps) |
| Purification Method | Aqueous work-up followed by recrystallization or chromatography | Aqueous work-up and recrystallization for each step |
| Reagent Accessibility | Readily available commercial materials | Readily available commercial materials |
| Process Simplicity | High | Moderate |
Experimental Protocols
Detailed experimental methodologies for each synthesis route are provided below.
Route 1: One-Step Synthesis via Direct Amination
This route involves the direct reaction of 4-fluorobenzenesulfonyl chloride with isopropylamine in the presence of a base to yield this compound.
Materials:
-
4-fluorobenzenesulfonyl chloride (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Triethylamine (1.5 eq) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isopropylamine (1.2 eq) to the stirred solution.
-
Add triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Route 2: Two-Step Synthesis via N-Alkylation
This route involves the initial synthesis of 4-fluorobenzenesulfonamide, which is then N-alkylated using an isopropyl halide.
Step 2a: Synthesis of 4-fluorobenzenesulfonamide
Materials:
-
4-fluorobenzenesulfonyl chloride (1.0 eq)
-
Aqueous ammonia (excess)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia to the stirred solution.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain pure 4-fluorobenzenesulfonamide.[1]
Step 2b: N-Alkylation of 4-fluorobenzenesulfonamide
Materials:
-
4-fluorobenzenesulfonamide (1.0 eq)
-
Isopropyl bromide or iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
N,N-Dimethylformamide (DMF) or acetonitrile as solvent
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzenesulfonamide (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add isopropyl bromide (1.2 eq) to the reaction mixture.
-
Heat the mixture to 50 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows for the described synthesis routes.
Caption: Route 1: One-Step Synthesis Pathway.
Caption: Route 2: Two-Step Synthesis Pathway.
Caption: Comparative Experimental Workflow.
References
A Comparative Guide to Benzenesulfonamide-Based Kinase Inhibitors and Other Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of benzenesulfonamide-based kinase inhibitors against other established kinase inhibitors targeting critical signaling pathways in cancer and other diseases. Due to the limited publicly available data on 4-fluoro-N-isopropylbenzenesulfonamide, this guide will focus on a broader comparison of the benzenesulfonamide scaffold as a versatile pharmacophore in kinase inhibitor design. We will explore its performance against other chemical classes targeting the TrkA, PI3K/mTOR, and AXL kinase pathways, supported by experimental data and detailed methodologies.
Introduction to Benzenesulfonamides in Kinase Inhibition
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases. This structural feature has been successfully exploited to develop inhibitors for a range of kinase targets, demonstrating the versatility of this chemical class in cancer therapy and beyond. This guide will delve into specific examples of benzenesulfonamide derivatives and compare their inhibitory profiles with other prominent kinase inhibitors.
Comparison 1: Tropomyosin Receptor Kinase A (TrkA) Inhibition
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, when activated by its ligand, nerve growth factor (NGF), triggers downstream signaling cascades like the Ras/MAPK and PI3K pathways, which are crucial for cell proliferation and survival.[1][2] Dysregulation of TrkA signaling is implicated in various cancers.
Quantitative Data: TrkA Inhibitor Potency
| Compound Class | Inhibitor Example | Target Kinase | IC50 (nM) | Reference |
| Benzenesulfonamide Derivative | AL106 | TrkA (in U87 cells) | 58,600 | (Not available in search results) |
| First-Generation TRK Inhibitor | Larotrectinib | TRKA | 5-11 | [3] |
| First-Generation TRK Inhibitor | Entrectinib | TRKA | 1-5 | [4] |
Note: The IC50 value for AL106 is presented in µM in the source, which has been converted to nM for consistency. Direct comparison of cell-based IC50 (AL106) and biochemical IC50 (Larotrectinib, Entrectinib) should be made with caution.
Signaling Pathway: TrkA
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of Synthesized 4-fluoro-N-isopropylbenzenesulfonamide
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative analysis of analytical techniques used to confirm the purity of 4-fluoro-N-isopropylbenzenesulfonamide, presenting expected data and detailed experimental protocols. The performance of the target compound is compared with two structural analogs: 4-chloro-N-isopropylbenzenesulfonamide and N-isopropylbenzenesulfonamide.
Data Presentation
The following tables summarize the expected quantitative data from various analytical techniques for this compound and its analogs.
Table 1: Spectroscopic and Chromatographic Data Summary
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | ¹⁹F NMR (δ ppm) | EI-MS (m/z) | HPLC (tR, min) | Purity (%) |
| This compound | 7.95 (dd), 7.20 (t), 4.85 (d), 3.60 (sept), 1.15 (d) | 165.5 (d), 138.0 (d), 129.5 (d), 116.0 (d), 48.5, 23.0 | -108.5 | 217 (M+), 202, 159, 115, 96 | 8.5 | >99 |
| 4-chloro-N-isopropylbenzenesulfonamide | 7.85 (d), 7.50 (d), 4.75 (d), 3.62 (sept), 1.16 (d) | 139.0, 137.5, 129.0, 128.5, 48.6, 23.1 | N/A | 233/235 (M+), 218/220, 175/177, 111/113 | 9.2 | >98 |
| N-isopropylbenzenesulfonamide | 7.90 (d), 7.55 (m), 4.70 (d), 3.65 (sept), 1.18 (d) | 141.0, 132.5, 129.0, 126.5, 48.4, 23.2 | N/A | 199 (M+), 184, 141, 77 | 7.8 | >99 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters: Acquire spectra at 298 K. Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters: Employ a proton-decoupled pulse sequence. Use a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.
-
-
¹⁹F NMR Spectroscopy:
-
Instrument: 376 MHz NMR Spectrometer.
-
Parameters: Use a proton-decoupled pulse sequence with a spectral width of 200 ppm.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in methanol or acetonitrile.
-
Electron Ionization (EI) Mass Spectrometry:
-
Instrument: A mass spectrometer equipped with an EI source.
-
Parameters: Introduce the sample via a direct insertion probe or GC inlet. Use an ionization energy of 70 eV. Scan a mass range of m/z 50-500.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve approximately 5 mg of the compound in 10 mL of the mobile phase to create a stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the percentage purity by the area normalization method.
Mandatory Visualization
The following diagrams illustrate the logical workflow for confirming the purity of synthesized this compound.
Comparative Analysis of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzenesulfonamide derivatives as carbonic anhydrase (CA) inhibitors. While specific SAR studies on 4-fluoro-N-isopropylbenzenesulfonamide were not prominently found in the reviewed literature, this document synthesizes findings from related benzenesulfonamide compounds to elucidate key structural determinants for inhibitory activity against different CA isoforms, particularly CA II and CA IX.
The benzenesulfonamide scaffold is a well-established pharmacophore for CA inhibitors.[1] The primary sulfonamide group is crucial for binding to the zinc ion in the active site of the enzyme. Modifications to the benzene ring and the sulfonamide nitrogen allow for modulation of potency and selectivity against various CA isoforms.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of a series of aryl thiazolone-benzenesulfonamide derivatives against human carbonic anhydrase isoforms CA II and CA IX. These isoforms are important therapeutic targets; CA II is a ubiquitous isoform, while CA IX is overexpressed in many solid tumors, making it a target for anticancer agents.[2][3]
| Compound | R Substituent(s) | CA IX IC50 (nM)[2][3] | CA II IC50 (µM)[2][3] | Selectivity Index (CA II/CA IX) |
| 4e | 4-OCH3 | 10.93 | 1.55 | 141.8 |
| 4g | 2,4-di-Cl | 15.64 | 2.87 | 183.5 |
| 4h | 3,4-di-Cl | 25.06 | 3.92 | 156.4 |
| 4b | 4-Cl | >100 | >50 | - |
| 4c | 4-Br | >100 | >50 | - |
Note: Lower IC50 values indicate higher inhibitory potency. A higher selectivity index indicates greater selectivity for CA IX over CA II.
From the data, it is evident that substitutions on the aryl ring significantly influence both potency and selectivity. Specifically, the presence of a methoxy group at the 4-position (compound 4e ) and di-chloro substitutions at the 2,4- and 3,4-positions (compounds 4g and 4h ) confer potent inhibitory activity against CA IX in the nanomolar range.[2][3] In contrast, single halogen substitutions at the 4-position (compounds 4b and 4c ) resulted in significantly lower activity. This suggests that the electronic and steric properties of the substituents play a critical role in the interaction with the target enzyme. Generally, di- and poly-substitution appear to be more advantageous for activity against CA IX compared to monosubstitution.[2]
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the benzenesulfonamide derivatives against CA II and CA IX is typically determined using a stopped-flow CO2 hydrase assay.[4] This method measures the enzyme's ability to catalyze the hydration of carbon dioxide.
-
Enzyme and Substrate: Recombinant human CA II and the catalytic domain of human CA IX are used. CO2-saturated water is used as the substrate.
-
Buffer: A pH indicator dye (e.g., phenol red) in a suitable buffer (e.g., Tris-HCl) is used to monitor the pH change resulting from the formation of bicarbonate and a proton.
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of the inhibitor.
-
The enzyme-inhibitor solution is rapidly mixed with the CO2 substrate solution in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.
-
IC50 values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Mechanism of Action
Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in response to tumor hypoxia.[2][3] Its activity contributes to the acidification of the tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. Inhibition of CA IX can counteract this acidification.
Caption: Inhibition of CA IX by benzenesulfonamides counteracts tumor-induced acidification.
Experimental Workflow for SAR Studies
The general workflow for conducting SAR studies on novel benzenesulfonamide derivatives involves several key stages, from initial design and synthesis to biological evaluation.
Caption: A typical workflow for the structure-activity relationship (SAR) studies of novel inhibitors.
Conclusion
The structure-activity relationship of benzenesulfonamide derivatives as carbonic anhydrase inhibitors is highly dependent on the nature and position of substituents on the aromatic ring. For the development of selective CA IX inhibitors, the incorporation of di-substituted electron-donating or electron-withdrawing groups appears to be a promising strategy. Further optimization of these lead compounds, guided by the principles outlined in this guide, could lead to the development of novel and effective therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
Comparative Cross-Reactivity Profiling: 4-fluoro-N-isopropylbenzenesulfonamide (FINIBS) vs. Acetazolamide
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound 4-fluoro-N-isopropylbenzenesulfonamide (FINIBS) and the established drug Acetazolamide. The focus is on cross-reactivity and selectivity profiling, crucial for early-stage drug development to identify and mitigate potential off-target effects.[1][2] The data presented for FINIBS is hypothetical, designed to illustrate a target profile of a selective inhibitor against the tumor-associated enzyme Carbonic Anhydrase IX (CA-IX), compared to the non-selective profile of Acetazolamide.
Comparative Selectivity Profile against Carbonic Anhydrase Isoforms
FINIBS was designed for selective inhibition of Carbonic Anhydrase IX (CA-IX), an enzyme overexpressed in various tumors and involved in pH regulation of the tumor microenvironment. Acetazolamide is a non-selective inhibitor of multiple carbonic anhydrase (CA) isoforms.[3] The following table summarizes the inhibitory activity (Kᵢ) of both compounds against a panel of key human CA isoforms.
Table 1: Inhibitory Activity (Kᵢ, nM) against Human Carbonic Anhydrase Isoforms
| Isoform | FINIBS (Hypothetical Data) | Acetazolamide (Reference Data) | Primary Function & Location |
|---|---|---|---|
| CA I | 8,500 | 250 | Cytosol, red blood cells |
| CA II | 1,200 | 12 | Cytosol, widespread |
| CA IV | 950 | 74 | Membrane-bound, kidney, lung |
| CA IX | 15 | 25 | Membrane-bound, tumor-associated |
| CA XII | 250 | 5.7 | Membrane-bound, various tissues |
Data for Acetazolamide is representative of values found in public literature. Data for FINIBS is hypothetical.
Off-Target Liability Assessment: In Vitro Safety Panel
To assess potential adverse effects, both compounds were profiled against a standard panel of 44 targets known to be associated with adverse drug reactions (ADRs).[2][4] Such screening is a cost-effective method used early in drug discovery to predict clinical side effects.[4] The screening was performed at a concentration of 10 µM.
Table 2: Off-Target Inhibition Profile (>50% inhibition at 10 µM)
| Target Class | Target | FINIBS (% Inhibition) | Acetazolamide (% Inhibition) | Potential Clinical Implication |
|---|---|---|---|---|
| GPCR | Adenosine A₂ₐ | <10% | 58% | Cardiovascular & CNS effects |
| Dopamine D₂ | <5% | 65% | Neurological side effects | |
| Ion Channel | hERG (K⁺ Channel) | <2% | <5% | Cardiotoxicity (QT prolongation) |
| Enzyme | COX-2 | <15% | <20% | Anti-inflammatory effects |
| Transporter | SERT (Serotonin) | <10% | 52% | Mood alteration, drug interactions |
Data is hypothetical and for illustrative purposes. Commercial safety panels often include a broader range of targets.[5][6]
Experimental Protocols
Protocol 1: Carbonic Anhydrase Inhibition Assay (Wilbur-Anderson Method)
This electrometric assay measures the inhibition of CA-catalyzed hydration of CO₂.[7] The method determines the time required for a saturated CO₂ solution to lower the pH of a buffer from 8.3 to 6.3 at 0-4°C in the presence and absence of an inhibitor.[7][8]
Materials:
-
0.02 M Tris-HCl buffer, pH 8.3
-
CO₂-saturated deionized water (prepared by bubbling CO₂ gas through ice-cold water for 30 min)[7]
-
Purified carbonic anhydrase isoforms
-
Test compounds (FINIBS, Acetazolamide) dissolved in DMSO
-
Calibrated pH meter and electrode, stopwatch, and a thermostatically controlled vessel at 0-4°C
Procedure:
-
Blank Determination (T₀): 6.0 mL of chilled Tris-HCl buffer is placed in the reaction vessel. 4.0 mL of chilled CO₂-saturated water is rapidly injected, and the time required for the pH to drop from 8.3 to 6.3 is recorded as T₀ (uncatalyzed reaction time).[7]
-
Enzyme-catalyzed Reaction (T): 0.1 mL of a freshly diluted enzyme solution is added to 6.0 mL of chilled buffer. The reaction is initiated by injecting 4.0 mL of CO₂-saturated water, and the time for the pH to drop from 8.3 to 6.3 is recorded as T (catalyzed reaction time).[7]
-
Inhibited Reaction (Tᵢ): The assay is repeated with the addition of the test compound at various concentrations to the enzyme/buffer mixture before the injection of CO₂-saturated water.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = ((Tᵢ - T) / (T₀ - T)) * 100. The inhibitor concentration causing 50% inhibition (IC₅₀) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Protocol 2: In Vitro Safety Pharmacology Profiling
This protocol describes a general procedure for screening compounds against a panel of off-targets to identify potential safety liabilities.[9]
Procedure:
-
Panel Selection: A panel of targets associated with clinical ADRs is selected. A common primary panel includes around 44 targets, covering GPCRs, ion channels, enzymes, and transporters.[2][4]
-
Assay Format: The profiling is typically conducted using two main assay types:
-
Binding Assays: Radioligand binding assays are used to measure the ability of the test compound to displace a specific radiolabeled ligand from its receptor.
-
Functional Assays: These assays measure the functional consequence of the compound's interaction with the target, such as enzymatic activity (for enzymes), calcium flux, or cAMP modulation (for GPCRs).[1]
-
-
Compound Concentration: An initial screen is performed at a single high concentration, typically 10 µM, to identify any significant interactions.[10]
-
Execution: The assays are performed in duplicate or triplicate. For each target, the activity in the presence of the test compound is compared to a vehicle control (e.g., DMSO) to calculate the percentage of inhibition or stimulation.
-
Data Analysis: A "hit" is typically defined as >50% inhibition or stimulation at the 10 µM screening concentration. Follow-up dose-response studies are conducted for any identified hits to determine their IC₅₀ or EC₅₀ values.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Role of CA-IX in tumor pH regulation and its inhibition by FINIBS.
Caption: Workflow for cross-reactivity and selectivity profiling of a new compound.
References
- 1. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Safety panel - EuroscreenFast - EuroscreenFast [euroscreenfast.com]
- 7. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1) [sigmaaldrich.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Benzenesulfonamide Derivatives in Cancer Cell Lines: A Guide for Researchers
For research, scientist, and drug development professionals, this guide offers an objective comparison of the in vitro efficacy of various benzenesulfonamide derivatives against several cancer cell lines. Due to the limited publicly available data on 4-fluoro-N-isopropylbenzenesulfonamide, this guide presents data on structurally related benzenesulfonamide compounds to provide a representative overview of their potential anticancer activities.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] A primary mechanism of their antitumor action involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1] Under the hypoxic conditions often found in solid tumors, CA IX is overexpressed and plays a crucial role in regulating pH, which in turn promotes tumor cell survival, proliferation, and migration.[2][3]
Comparative In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several benzenesulfonamide derivatives across a panel of human cancer cell lines. A lower IC₅₀ value indicates greater potency.
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 1 | MDA-MB-231 | Triple-Negative Breast Cancer | 20.5 ± 3.6 | [4] |
| IGR39 | Malignant Melanoma | 27.8 ± 2.8 | [4] | |
| BS3 | K562 | Leukemia | 0.078 | [5] |
| MCF-7 | Breast Cancer | 4.599 | [5] | |
| A549 | Lung Cancer | 7.65 | [5] | |
| U-251 | Glioblastoma | ~1.8 | [5] | |
| BS4 | K562 | Leukemia | 0.173 | [5] |
| A549 | Lung Cancer | 11.34 | [5] | |
| Representative Sulfonamides | MDA-MB-468 | Breast Cancer | ≤ 30 | [6] |
| MCF-7 | Breast Cancer | ≤ 100 | [6] | |
| HeLa | Cervical Cancer | 145 - 360 | [6] |
Note: The specific structures of "Compound 1", "BS3", "BS4", and "Representative Sulfonamides" can be found in the cited references. The data presented is for comparative purposes to illustrate the range of activities observed with benzenesulfonamide derivatives.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic effects of compounds in vitro using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.[7][8][9]
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest and count cells, ensuring they have high viability (>90%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in a final volume of 100 µL of culture medium per well.
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzenesulfonamide compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Carbonic Anhydrase IX (CA IX) Signaling Pathway Inhibition
Caption: Inhibition of CA IX by benzenesulfonamides disrupts pH regulation in hypoxic tumor cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
A Researcher's Guide to the Validation of a Kinase Assay for the Novel Inhibitor 4-fluoro-N-isopropylbenzenesulfonamide
For researchers and drug development professionals, the accurate characterization of novel kinase inhibitors is paramount. This guide provides a comprehensive comparison of common kinase assay platforms for the validation of an assay designed to profile the inhibitory activity of a hypothetical compound, 4-fluoro-N-isopropylbenzenesulfonamide. We present a framework for assay validation, including detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Introduction to Kinase Inhibition Assays
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The development of potent and selective kinase inhibitors requires robust and reliable in vitro assays to determine enzyme activity and inhibitor potency.[1] Benzenesulfonamide derivatives have been identified as promising kinase inhibitors, targeting pathways such as the TrkA receptor tyrosine kinase and the PI3K/mTOR signaling cascade.[2][3]
The validation of a kinase assay is a critical step to ensure that the generated data is accurate, reproducible, and suitable for its intended purpose, such as determining the half-maximal inhibitory concentration (IC₅₀) of a novel compound.[4] This guide will use this compound as a model compound to illustrate the validation process across different assay platforms.
Comparison of Key Kinase Assay Technologies
The selection of an appropriate assay technology is a critical decision in the drug discovery process, with various formats available, each with its own advantages and disadvantages.[5] The main biochemical kinase assays can be categorized as either activity assays, which measure the formation of the phosphorylated product, or binding assays, which quantify the interaction of an inhibitor with the kinase.[6] This guide focuses on the most common activity assays.
| Assay Technology | Principle | Advantages | Disadvantages | Key Performance Parameters |
| Radiometric Assay | Measures the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[6] | Gold standard, direct measurement, high sensitivity, not prone to compound interference, accommodates various substrates.[4][6] | Requires handling of radioactive materials, waste disposal concerns, lower throughput.[7] | Z'-factor: >0.7, Signal-to-Background: >10, IC₅₀ Reproducibility (CV): <15% |
| Luminescence-Based (ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[3] | High throughput, non-radioactive, good sensitivity, homogenous "mix-and-read" format.[3][6] | Indirect measurement, susceptible to interference from compounds affecting the coupling enzymes (luciferase).[6] | Z'-factor: >0.8, Signal-to-Background: >5, IC₅₀ Reproducibility (CV): <20% |
| Fluorescence Polarization (FP) | Based on the change in polarization of fluorescently labeled substrate upon phosphorylation. | Homogenous format, automation-friendly, low cost of materials.[8] | Requires fluorescently labeled substrates, potential for compound interference with fluorescence. | Z'-factor: >0.7, Signal-to-Background: >3, IC₅₀ Reproducibility (CV): <25% |
| Time-Resolved FRET (TR-FRET) | Measures the transfer of energy between a donor and an acceptor fluorophore on the substrate and a phosphorylation-specific antibody.[1] | Homogenous, high throughput, ratiometric detection minimizes some forms of interference.[8] | Requires specific antibodies and labeled substrates, can be expensive to develop.[8] | Z'-factor: >0.8, Signal-to-Background: >4, IC₅₀ Reproducibility (CV): <20% |
Experimental Protocols for Assay Validation
The following is a generalized protocol for the validation of a kinase assay to determine the IC₅₀ of this compound. This protocol should be optimized for the specific kinase and assay platform being used.
Reagent Preparation
-
Kinase Buffer: Prepare a suitable buffer for the kinase of interest (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase and Substrate: Dilute the kinase and its specific substrate to their final desired concentrations in the kinase buffer. The ATP concentration should ideally be close to the Michaelis constant (Km) for the kinase to ensure accurate determination of inhibitor potency.[4]
-
This compound: Prepare a stock solution in DMSO and create a serial dilution series to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).
Assay Procedure
-
Add the kinase, substrate, and the serially diluted this compound to the wells of a microplate (e.g., 384-well).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Proceed with the detection method specific to the chosen assay platform (e.g., addition of detection reagents for luminescence or TR-FRET, or filter binding for radiometric assays).
Data Analysis
-
Measure the signal (e.g., luminescence, fluorescence, or radioactivity) for each well.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to positive (no inhibitor) and negative (no kinase) controls.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using a suitable software package.
Validation Parameters
-
Z'-factor: To assess the quality and dynamic range of the assay, calculate the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reproducibility: Evaluate the intra- and inter-assay reproducibility by performing the assay on multiple days and calculating the coefficient of variation (CV) for the determined IC₅₀ values.[9]
Visualizing Key Processes
To better understand the context and workflow of this validation process, the following diagrams illustrate a relevant signaling pathway, the experimental workflow for validation, and a comparison of the assay technologies.
Conclusion
The validation of an in vitro kinase assay is a crucial step in the early-phase drug discovery pipeline. By using a hypothetical novel inhibitor, this compound, as an example, this guide has outlined the comparative strengths and weaknesses of major assay platforms, provided a general validation protocol, and visualized the key decision-making processes. While radiometric assays are often considered the gold standard for their direct measurement and high sensitivity, luminescence and fluorescence-based assays offer significant advantages in terms of throughput and ease of use, making them well-suited for high-throughput screening.[6][7] The ultimate choice of assay will depend on the specific research goals, available resources, and the properties of the kinase and inhibitor under investigation. A thorough validation, including the assessment of key performance parameters like the Z'-factor and reproducibility, is essential to ensure the generation of high-quality, reliable data for advancing promising drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gsconlinepress.com [gsconlinepress.com]
A Comparative Analysis of a Novel Sulfonamide Derivative in Neuropathic Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel benzenesulfonamide derivative, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), with the established drug, gabapentin, in the context of neuropathic pain management. The data presented is based on a preclinical benchmark study in a murine model of diabetic neuropathy. While this guide focuses on 4-FBS due to the availability of comparative data, the findings may offer valuable insights into the potential of structurally related compounds, such as 4-fluoro-N-isopropylbenzenesulfonamide.
Performance Comparison in a Murine Model of Diabetic Neuropathic Pain
A study investigating the analgesic and antiallodynic effects of 4-FBS demonstrated its significant potential in mitigating neuropathic pain, with a performance comparable to the standard therapeutic, gabapentin.[1] The quantitative data from this research is summarized below.
Table 1: Antihyperalgesic Effect of 4-FBS vs. Gabapentin in Diabetic Mice (Tail-Flick Latency)
| Treatment Group | Dose (mg/kg, p.o.) | 30 min | 60 min | 90 min | 120 min |
| 4-FBS | 20 | Significant Increase | Significant Increase | Significant Increase | No Significant Effect |
| 4-FBS | 40 | Significant Increase | Significant Increase | Significant Increase | Significant Increase |
| Gabapentin | 75 | Significant Increase | Significant Increase | Significant Increase | Significant Increase |
Data adapted from a study on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS).[1] The results for the 20 mg/kg dose of 4-FBS were comparable to the standard drug gabapentin at 30, 60, and 90 minutes, while the 40 mg/kg dose was comparable at all time points.[1]
Proposed Mechanism of Action
The analgesic effects of 4-FBS are believed to be multifactorial, involving modulation of key pain signaling pathways. The study suggests the involvement of both the serotonergic and opioidergic systems.[1][2] Furthermore, the known carbonic anhydrase inhibitory activity of sulfonamides may also contribute to its antiallodynic and antihyperalgesic properties.[1]
References
- 1. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-fluoro-N-isopropylbenzenesulfonamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 4-fluoro-N-isopropylbenzenesulfonamide is a critical component of laboratory safety and environmental responsibility. This guide provides a step-by-step procedure for the safe handling and disposal of this compound, emphasizing adherence to institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. Based on the hazard profile of similar compounds, this should include chemical-resistant gloves, safety goggles or glasses, and a lab coat.[1] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Hazard Summary:
While a specific Safety Data Sheet (SDS) for this compound was not identified, data for the closely related compound, 4-fluoro-N-methylbenzenesulfonamide, indicates potential hazards that should be considered analogous.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1] | Wash skin thoroughly after handling. Wear protective gloves.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust. Use only in a well-ventilated area.[1] |
| Incompatibilities | Strong oxidizing agents.[1] | Keep away from strong oxidizing agents. |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[1] Never dispose of this chemical down the drain or in regular trash.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Clearly label a dedicated waste container for "Halogenated Organic Waste" or as specified by your institution's Environmental Health and Safety (EHS) department. The label should include the full chemical name: "this compound".
-
Container Selection: Use a sturdy, leak-proof, and chemically compatible container. Ensure the container can be securely sealed.
-
Waste Collection:
-
Solid Waste: Carefully transfer any unwanted solid this compound into the designated waste container using a clean spatula or scoop.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should also be placed in the designated hazardous waste container.
-
Empty Containers: For the disposal of the original container, it must be thoroughly emptied. If it contained a solid, ensure no visible residue remains. The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected as hazardous waste.[2][3] After triple rinsing, the defaced container may be disposed of according to institutional guidelines for clean glassware or plastic.[2][3]
-
-
Storage: Keep the hazardous waste container securely closed except when adding waste.[2] Store it in a designated, well-ventilated, and secondary containment area away from incompatible materials, particularly strong oxidizing agents.[1][2]
-
Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from your EHS or a contracted hazardous waste disposal service.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, the primary goal is to contain the material and prevent its spread.
Experimental Protocol: Spill Cleanup
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation.[1] For a solution, cover with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Cleanup: Once absorbed, collect the material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
This guidance is intended to provide a framework for the safe disposal of this compound. Always prioritize your institution's specific protocols and consult with your EHS department for any questions or clarification. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
References
Essential Safety and Operational Guide for 4-Fluoro-N-isopropylbenzenesulfonamide
This guide provides critical safety and logistical information for the handling and disposal of 4-fluoro-N-isopropylbenzenesulfonamide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards: skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict PPE protocols is mandatory to mitigate exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN166 or OSHA 29 CFR 1910.133.[1][2][3] | To protect eyes from splashes and dust particles that can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable chemical-resistant gloves.[4][5] Check for perforations before use and change frequently.[4] | To prevent skin contact which can cause irritation.[1] |
| Body Protection | Laboratory Coat | Standard, fully-buttoned laboratory coat.[4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound should be conducted in a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3] | To avoid inhalation of dust which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling procedures are crucial to minimize risk and ensure the integrity of experimental work.
1. Preparation and Area Inspection:
-
Ensure a certified chemical fume hood is in proper working order.[4]
-
Verify that an emergency eyewash station and safety shower are accessible and operational.[1]
-
Clear the workspace of any unnecessary equipment or chemicals.[4]
-
Assemble all necessary equipment for the experiment (e.g., glassware, spatulas, weighing paper).[4]
2. Weighing and Aliquoting:
-
Perform all weighing and handling of the solid this compound inside a chemical fume hood to contain any dust.
-
Use appropriate tools (e.g., spatula) to handle the solid. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan: Waste Management Protocol
The disposal of this compound and its containers must be handled as hazardous waste. Improper disposal can pose a significant environmental risk.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, clearly labeled hazardous waste container.[6] This includes contaminated items like weighing paper and pipette tips.[6] |
| Liquid Waste | Collect in a designated, clearly labeled hazardous waste container for flammable or chemical liquid waste, depending on the solvent used.[6] |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste container. |
| Empty Containers | Triple rinse the "empty" container with a suitable solvent.[6] The first rinseate must be collected and disposed of as hazardous waste.[6] After proper rinsing, deface or remove the label before discarding the container as non-hazardous waste.[6] |
Key Disposal Principles:
-
Do not dispose of down the drain or in regular trash.[6]
-
Store waste in a designated satellite accumulation area, ensuring the container is kept closed except when adding waste.[6]
-
Ensure incompatible waste types are stored separately.[6]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 3: Emergency Response
| Incident | First Aid / Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[7] Seek medical attention if irritation persists. |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2] |
| Spill | Evacuate the area. Wear appropriate PPE. For minor spills, sweep up the solid, avoiding dust generation, and place it in a suitable container for disposal.[8] For major spills, alert emergency responders.[8] |
Diagram of the Handling Workflow for this compound
Caption: A flowchart illustrating the procedural steps for safely handling this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
